molecular formula C9H8Cl2O4 B13685958 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

カタログ番号: B13685958
分子量: 251.06 g/mol
InChIキー: SZTRQLJGWGDPGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a synthetic small molecule featuring a hydroxypropanoic acid scaffold substituted with a 3,5-dichloro-4-hydroxyphenyl moiety. This specific structural motif, which incorporates halogen atoms and multiple functional groups, is of significant interest in medicinal chemistry for the development of novel bioactive compounds . Compounds with this general structural class demonstrate substantial research value, particularly in the field of antimicrobial discovery. Molecules bearing the 4-hydroxyphenyl group have shown promising structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens . Recent research indicates that such derivatives can exhibit potent efficacy against WHO-priority ESKAPE group bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis , as well as drug-resistant fungal pathogens such as Candida auris . The integration of the phenolic hydroxyl group allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile scaffold for generating novel derivatives that can overcome pre-existing multidrug-resistance mechanisms in pathogens . This compound is intended for research applications only, including as a building block for pharmaceutical development, a precursor for chemical synthesis, and a candidate for biological screening assays. It is supplied with detailed analytical characterization to ensure research reproducibility. Handling Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

特性

分子式

C9H8Cl2O4

分子量

251.06 g/mol

IUPAC名

3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)

InChIキー

SZTRQLJGWGDPGE-UHFFFAOYSA-N

正規SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)O

製品の起源

United States
Foundational & Exploratory

The Halogenated Phenyllactic Acid Derivative: A Technical Guide to 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of metabolomics, toxicology, and drug development, halogenated aromatic acids serve as critical biomarkers and synthetic intermediates. 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (CAS: 248953-28-8) is a specialized phenyllactic acid derivative. Structurally, it is the downstream terminal metabolite of 3,5-dichloro-L-tyrosine, a well-established biomarker for myeloperoxidase (MPO) activity and acute chlorine gas exposure[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the chemical reactivity dictated by its halogenated phenol ring, explore the causality behind its metabolic formation, and provide field-proven, self-validating protocols for both its chemical synthesis and LC-MS/MS quantification.

Chemical Identity & Structural Causality

The molecule consists of a central phenyl ring substituted with a hydroxyl group at the para position, two chlorine atoms at the meta positions, and a 2-hydroxypropanoic acid (lactic acid) side chain.

Structural Causality in Reactivity: The presence of two highly electronegative chlorine atoms flanking the phenolic hydroxyl group exerts a strong electron-withdrawing inductive effect. While an unsubstituted phenol has a pKa of ~10, the ortho-chlorines drastically lower the pKa of the phenol group to approximately 6.8. Consequently, at physiological pH (7.4), this molecule exists predominantly as a dianion (both the carboxylic acid and the phenol are deprotonated). This dual-acidic nature dictates our approach to chromatographic separation and mass spectrometric detection, necessitating acidic mobile phases to ensure column retention.

Quantitative Physical Properties

The following table summarizes the core physical and thermodynamic data of the compound, utilized for predictive modeling in extraction and chromatography[2].

PropertyValue
IUPAC Name 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
CAS Registry Number 248953-28-8
Molecular Formula C9H8Cl2O4
Molecular Weight 251.06 g/mol
Topological Polar Surface Area (TPSA) 77.8 Ų
Hydrogen Bond Donors 3 (Phenol, Aliphatic OH, Carboxylic OH)
Hydrogen Bond Acceptors 4
Estimated Partition Coefficient (XLogP3) ~2.7

Biochemical Significance & Metabolic Pathway

During states of chronic inflammation or acute chlorine exposure, MPO catalyzes the formation of hypochlorous acid (HOCl), which chlorinates L-tyrosine residues to form 3-chlorotyrosine and 3,5-dichlorotyrosine[1]. While clinical assays often measure these primary amino acid biomarkers[3], cellular and gut microbiota metabolism further processes them.

Through the action of aromatic amino acid transaminases, 3,5-dichlorotyrosine is converted into its corresponding alpha-keto acid, 3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid (CAS 13990-05-1)[4]. Subsequently, lactate dehydrogenase (LDH) reduces the ketone to yield our target terminal metabolite: 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

MetabolicPathway Tyr L-Tyrosine Cl2Tyr 3,5-Dichloro-L-tyrosine (Primary Biomarker) Tyr->Cl2Tyr HOCl / MPO Chlorine Stress Keto 3,5-Dichloro-4-hydroxyphenylpyruvate (Alpha-Keto Acid) Cl2Tyr->Keto Transamination (Gut Microbiota/AAT) Lactic 3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic acid (Terminal Metabolite) Keto->Lactic Reduction (Lactate Dehydrogenase)

Caption: Metabolic cascade from L-Tyrosine to the terminal phenyllactic acid metabolite via chlorine stress.

Synthetic Methodology

To utilize this compound as an analytical reference standard, de novo synthesis is often required. The following self-validating protocol leverages the Erlenmeyer-Plöchl azlactone synthesis, chosen specifically because it reliably constructs the carbon skeleton of alpha-keto acids from benzaldehydes.

Step-by-Step Synthesis Protocol
  • Azlactone Formation:

    • Action: React 3,5-dichloro-4-hydroxybenzaldehyde with N-acetylglycine and anhydrous sodium acetate in acetic anhydride at 100°C for 2 hours.

    • Causality: Acetic anhydride acts as both solvent and dehydrating agent, promoting the cyclization of N-acetylglycine to an oxazolone, which then undergoes an aldol-type condensation with the benzaldehyde.

  • Hydrolysis to Alpha-Keto Acid:

    • Action: Isolate the resulting azlactone and reflux in 10% aqueous NaOH for 4 hours. Acidify with concentrated HCl to precipitate 3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid.

    • Causality: Strong alkaline hydrolysis cleaves the azlactone ring and removes the acetyl group, yielding the pyruvic acid intermediate[4].

  • Selective Reduction:

    • Action: Dissolve the alpha-keto acid in methanol. Cool to 0°C and slowly add sodium borohydride ( NaBH4​ ) in small portions. Stir for 1 hour.

    • Causality: NaBH4​ is a mild reducing agent. At 0°C, it selectively reduces the alpha-ketone to a secondary alcohol without over-reducing the highly stable carboxylic acid moiety.

  • Validation & Purification:

    • Action: Quench with 1M HCl, extract into ethyl acetate, and dry over MgSO4​ . Recrystallize from an ethanol/water mixture. Validate purity via 1H-NMR (look for the characteristic chiral CH proton doublet of doublets at ~4.2 ppm).

Analytical Quantification (LC-MS/MS)

Detecting halogenated phenyllactic acids in biological matrices requires high sensitivity. The following workflow is adapted from clinical assays used for chlorinated tyrosines[3].

Experimental Workflow: Isotope Dilution LC-MS/MS

AnalyticalWorkflow Prep 1. Sample Preparation Protein Precipitation & SPE LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC MS 3. Tandem Mass Spectrometry ESI Negative Mode, MRM LC->MS Data 4. Data Analysis Isotope Dilution Quantification MS->Data

Caption: Step-by-step LC-MS/MS analytical workflow for isolating and quantifying the target compound.

Protocol Steps & Causality:

  • Sample Preparation (Protein Precipitation):

    • Action: Spike 100 µL of plasma with an isotopically labeled internal standard. Add 400 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 min.

    • Causality: Acetonitrile disrupts protein hydration shells, causing precipitation and releasing protein-bound metabolites into the supernatant.

  • Solid Phase Extraction (SPE):

    • Action: Load the supernatant onto a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol, elute with 100% methanol, and reconstitute in 0.1% formic acid.

    • Causality: The HLB sorbent retains the hydrophobic dichlorophenyl ring while allowing salts to wash through. Reconstituting in acidic water ensures the compound is fully protonated for the next step.

  • UHPLC Separation:

    • Action: Inject onto a sub-2 µm C18 column. Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: As discussed in Section 1, the molecule has a low pKa. The 0.1% formic acid (pH ~2.7) suppresses the ionization of both the carboxylic acid and the phenol, keeping the molecule neutral. This maximizes hydrophobic interaction with the C18 stationary phase, preventing early elution in the void volume.

  • Mass Spectrometry (ESI- MRM):

    • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of the deprotonated precursor ion [M−H]− at m/z 249 to a product ion (typically m/z 205, representing the neutral loss of CO2​ ).

    • Causality: The highly acidic phenol and carboxylic acid groups readily shed protons in the ESI source, making negative mode exponentially more sensitive than positive mode for this specific analyte[1].

Conclusion

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a structurally fascinating compound whose reactivity is heavily governed by the electron-withdrawing nature of its halogenated ring. By understanding the causality behind its low pKa and its position in the MPO metabolic cascade, researchers can accurately design synthetic pathways and highly sensitive LC-MS/MS diagnostic assays.

References

  • Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine Source: CDC Stacks URL
  • Source: PubMed Central (PMC)
  • 13990-05-1 | 3-(3,5-Dichloro-4-hydroxyphenyl)
  • CAS:248953-28-8 | 3-(3,5-Dichloro-4-hydroxyphenyl)

Sources

Comprehensive Technical Guide on 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (CAS 248953-28-8): Molecular Weight, Analytical Characterization, and Utility in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated phenolic acids serve as highly specialized building blocks for developing targeted metabolic modulators. 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (CAS 248953-28-8) is a prime example of such a scaffold. With a precise molecular weight of 251.06 g/mol and a molecular formula of C9H8Cl2O4 , this compound is structurally primed for integration into complex Active Pharmaceutical Ingredients (APIs)[1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the causality behind its structural utility in drug design, and self-validating analytical protocols for verifying its molecular weight and purity.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact mass and molecular weight distribution of CAS 248953-28-8 is the foundational step for any synthetic or analytical workflow. The molecular weight of 251.06 g/mol is an average value based on the natural isotopic abundance of its constituent elements. However, for rigorous analytical validation, the monoisotopic exact mass is the critical parameter.

Quantitative Data Summary

The table below summarizes the core physicochemical parameters of the compound, explaining the analytical significance of each value.

ParameterValueCausality / Analytical Significance
CAS Number 248953-28-8Unique chemical identifier for procurement and regulatory tracking[1].
Molecular Formula C9H8Cl2O4Dictates the unique di-chlorinated isotopic distribution pattern in mass spectrometry.
Average Molecular Weight 251.06 g/mol Essential for standard stoichiometric calculations during API synthesis.
Monoisotopic Exact Mass 249.9796 DaThe primary target value for High-Resolution Mass Spectrometry (HRMS)[2].
[M-H]⁻ Ion Mass 248.9723 DaThe primary detection ion utilized in negative-mode Electrospray Ionization (ESI).
XLogP3-AA 2.7Indicates moderate lipophilicity, optimizing the balance between aqueous solubility and hepatic tissue penetration[2].

Structural Significance in Drug Design

As a Senior Application Scientist, it is crucial to look beyond the basic formula and understand why this specific molecular architecture is chosen in drug discovery.

The 3,5-dichloro-4-hydroxyphenyl moiety is a highly validated bioisostere. It mimics the 3,5-diiodo-4-hydroxyphenyl inner ring of endogenous thyroid hormones (T3 and T4). By substituting iodine with chlorine, medicinal chemists achieve two critical outcomes:

  • Metabolic Stability: The carbon-chlorine bond is highly resistant to enzymatic cleavage by deiodinases, preventing the rapid degradation typically seen with natural thyroid hormones[3].

  • Receptor Selectivity: The steric bulk and electronegativity of the chlorine atoms lock the phenolic ring into a specific conformation. This allows the hydroxyl group to act as a precise hydrogen-bond donor within the ligand-binding domain of the Thyroid Hormone Receptor beta (TRβ) or targets like HSD17B13, which are critical in treating Metabolic Dysfunction-Associated Steatohepatitis (MASH)[4].

Concurrently, the 2-hydroxypropanoic acid tail provides a chiral center and a terminal carboxylic acid. This allows for straightforward esterification, amide coupling, or direct electrostatic anchoring to arginine residues within target receptor pockets.

TRbeta_Pathway A 3,5-Dichloro-4-hydroxyphenyl Pharmacophore B TRβ Ligand-Binding Domain (H-bond via Phenolic OH) A->B Binding C Receptor Conformational Change B->C D Co-activator Recruitment (RXR Heterodimerization) C->D E Gene Transcription (Hepatic Lipid Metabolism) D->E

Fig 1: Mechanism of action for TRβ agonists utilizing the 3,5-dichloro-4-hydroxyphenyl pharmacophore.

Analytical Methodologies: Self-Validating Protocols

To ensure scientific integrity, the verification of CAS 248953-28-8 must rely on self-validating analytical systems. The following step-by-step methodologies explain not just how to perform the analysis, but the causality behind the experimental choices.

Protocol A: LC-MS/MS for Molecular Weight and Isotopic Validation

Causality of Ionization Choice: The molecule contains both a carboxylic acid and a phenolic hydroxyl group, making it highly acidic. Therefore, Electrospray Ionization (ESI) in negative mode is mandated. These functional groups readily deprotonate, yielding a robust [M-H]⁻ anion signal, which drastically improves the signal-to-noise ratio compared to positive ion mode[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) to ensure complete solvation of both the lipophilic ring and the polar acid tail.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Gradient: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acidic modifier ensures sharp peak shapes by suppressing premature on-column ionization.

  • Mass Spectrometry Detection: Scan in negative ESI mode targeting the exact mass of 248.97 Da .

  • Self-Validation (Isotope Pattern Analysis): Chlorine naturally occurs as ³⁵Cl (75%) and ³⁷Cl (25%). Because the molecule contains two chlorine atoms, it will mathematically produce a mass spectral cluster at M, M+2, and M+4 in a strict 9:6:1 ratio . Observing this exact cluster at m/z 248.97, 250.97, and 252.97 confirms the exact elemental composition, effectively ruling out isobaric interferences.

Analytical_Workflow S1 Sample Preparation (1 mg/mL in MeOH/H2O) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI-MS (Negative Mode) [M-H]- Ion Detection S2->S3 S4 High-Resolution Mass Spec (Exact Mass: 248.97 Da) S3->S4 S5 Isotope Pattern Analysis (Cl2 Signature: 9:6:1 ratio) S4->S5

Fig 2: Step-by-step LC-MS/MS workflow for verifying the molecular weight and isotopic signature.

Protocol B: ¹H-NMR for Structural Integrity

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) is required to confirm the regiochemistry of the substitutions.

  • Solvent Selection: Dissolve 5 mg of the sample in 0.5 mL of DMSO-d6. DMSO is chosen over Chloroform-d due to the highly polar nature of the carboxylic acid and phenol groups.

  • Spectral Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz.

  • Self-Validating Observation: The critical diagnostic feature is a singlet integrating to 2 protons in the aromatic region (typically between 7.2 and 7.4 ppm). This singlet proves the symmetrical nature of the 3,5-dichloro substitution on the phenyl ring. The absence of complex multiplet splitting in the aromatic region confirms that the compound is not a structurally isomeric impurity (such as a 2,4-dichloro variant).

Conclusion

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (CAS 248953-28-8) is far more than a simple organic acid; its molecular weight of 251.06 g/mol encapsulates a highly optimized, metabolically stable pharmacophore. By employing rigorous, self-validating analytical techniques like negative-mode LC-MS/MS with isotopic pattern recognition, researchers can ensure the highest fidelity of this intermediate as it is integrated into next-generation therapeutics.

References

  • BLD Pharm Catalog Data:248953-28-8 | 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. BLD Pharm.
  • PubChem Database:3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | C9H8Cl2O4 | CID 21724963 (Isomeric Exact Mass Reference). National Institutes of Health (NIH).
  • Journal of Medicinal Chemistry:Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. ACS Publications.
  • PMC / NIH:Increasing Thyromimetic Potency Through Halogen Substitution. National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available pharmacokinetic data for the specific molecule, 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, is limited. This guide is therefore constructed as a comprehensive strategic framework, detailing the principles and methodologies a drug development professional would employ to fully characterize its pharmacokinetic profile. The protocols and insights are based on established practices for structurally similar phenolic acids and small molecules.

Introduction: Charting the Course for a Novel Phenolic Acid

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a halogenated phenolic acid derivative. Its structural alerts—a dichlorinated phenol ring coupled to a hydroxypropanoic acid side chain—suggest a molecule of potential biological interest but also one that presents specific challenges and considerations for its journey through a biological system. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK), is fundamental to translating any in vitro promise into a viable therapeutic candidate.[1][2] A thorough PK profile is essential for guiding clinical trial design, including determining optimal dosing, administration routes, and predicting potential drug-drug interactions.[1]

This guide provides a robust, experience-driven framework for elucidating the complete pharmacokinetic profile of this compound, from initial analytical method development to comprehensive in vivo studies.

Part 1: The Analytical Foundation: Bioanalytical Method Development and Validation

Before any pharmacokinetic parameter can be determined, a reliable method to quantify the analyte in complex biological matrices (e.g., plasma, urine, tissue homogenates) must be established. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[3][4][5]

Causality Behind the Choice of LC-MS/MS: The high selectivity of tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), allows for the precise quantification of the target analyte even in the presence of endogenous matrix components.[4] This minimizes interference and ensures the accuracy of concentration measurements, which is paramount for reliable PK modeling.[6]

Detailed Protocol: LC-MS/MS Method Development
  • Analyte Characterization & Standard Preparation:

    • Obtain a certified reference standard of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid with known purity.

    • Prepare stock solutions in a suitable organic solvent (e.g., methanol, DMSO) and create a series of working standards for calibration curves and quality controls (QCs).

    • Synthesize or procure a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-labeled version). This is critical for correcting for variability during sample extraction and ionization.

  • Mass Spectrometry Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine optimal ionization parameters.

    • Given the acidic proton of the carboxylic acid and the phenolic hydroxyl group, Electrospray Ionization (ESI) in negative ion mode is the logical starting point.

    • Identify the precursor ion (deprotonated molecule, [M-H]⁻).

    • Perform fragmentation (MS/MS) to identify stable, high-intensity product ions. Select the most intense and specific precursor-product ion transition for MRM.

  • Chromatographic Separation:

    • Column Selection: Start with a standard C18 reversed-phase column, which is effective for retaining moderately lipophilic compounds.

    • Mobile Phase: Begin with a simple mobile phase system, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B). The acid helps to ensure consistent ionization by keeping the analyte protonated.

    • Gradient Elution: Develop a gradient method that ramps from a low to a high percentage of organic mobile phase (B) to ensure the analyte is retained, separated from matrix components, and elutes as a sharp, symmetrical peak. Aim for a retention time of 2-3 minutes for high-throughput analysis.

  • Sample Preparation:

    • Goal: To efficiently extract the analyte from the biological matrix while removing proteins and other interfering substances.

    • Protein Precipitation (PPT): This is the simplest and often first method to try. Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex to mix, then centrifuge at high speed to pellet the precipitated proteins.[7] The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): If PPT results in significant matrix effects, these more selective techniques may be required to achieve a cleaner extract.[8]

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA).[2] This involves assessing:

      • Linearity: A calibration curve with at least 6-8 non-zero points.

      • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations.

      • Selectivity & Specificity: Ensuring no interference from endogenous components.[6]

      • Recovery & Matrix Effect: Evaluating the efficiency of the extraction and the influence of the biological matrix on ionization.[6]

      • Stability: Assessing the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).

Part 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are rapid, cost-effective methods used early in development to screen candidates and predict their in vivo pharmacokinetic properties.[1][9]

Key In Vitro Assays & Their Rationale
Assay Purpose (Why we do it) Experimental System Key Parameters Measured
Metabolic Stability To predict the rate of intrinsic clearance by the liver. A highly metabolized compound will likely have a short half-life.Human Liver Microsomes (HLM) or Hepatocytest1/2 (half-life), CLint (intrinsic clearance)
Plasma Protein Binding To determine the fraction of drug bound to plasma proteins. Only the unbound drug is free to distribute into tissues and exert a pharmacological effect.Rapid Equilibrium Dialysis (RED) or Ultracentrifugation% Unbound (fu)
CYP450 Inhibition To assess the potential for the compound to inhibit major drug-metabolizing enzymes, which is a primary cause of drug-drug interactions (DDIs).Recombinant CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)IC₅₀ (concentration causing 50% inhibition)
Cell Permeability To predict oral absorption. Measures the rate at which a compound can cross a cell monolayer.Caco-2 or PAMPA AssaysPapp (apparent permeability coefficient)
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the HLM, buffer, and the test compound (at a low concentration, e.g., 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor required for CYP450 enzyme activity).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using the validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).

Part 3: The Definitive Test: In Vivo Pharmacokinetic Studies

In vivo studies, typically conducted in rodent models (e.g., Sprague-Dawley rats) initially, provide the definitive data on how the drug behaves in a whole organism.[10] The primary goal is to determine key PK parameters after both intravenous and oral administration.

Causality Behind Dual Dosing Routes:

  • Intravenous (IV) Administration: Bypasses the absorption phase entirely, delivering the drug directly into systemic circulation. This allows for the determination of absolute bioavailability, systemic clearance (CL), and volume of distribution (Vd).[11]

  • Oral (PO) Administration: Mimics the intended clinical route for most small molecules. Data from this route reveals the oral bioavailability (F%), Cmax (peak concentration), and Tmax (time to peak concentration).[11]

Generalized Protocol: Rat Pharmacokinetic Study
  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.[11] Acclimatize animals for at least one week.[11]

  • Formulation & Dosing:

    • Prepare a dosing solution in a suitable vehicle (e.g., saline/PEG400/ethanol).

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein or jugular vein cannula.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) into heparinized tubes at pre-defined time points.

    • IV schedule (example): 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO schedule (example): 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug in each plasma sample using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Projected Pharmacokinetic Parameters & Interpretation

The following table outlines the key parameters that would be derived from the in vivo study and their significance.

Parameter Description Significance for Drug Development
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug.
t1/2 Elimination Half-life.Determines the dosing interval and time to reach steady-state.
CL Clearance.The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency.
Vd Volume of Distribution.An apparent volume indicating the extent of drug distribution into tissues versus remaining in plasma.
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. A critical parameter for oral drug viability.

Visualization of Key Workflows

Bioanalytical Method Development Workflow

cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) A Analyte & IS Characterization B MS Tuning (Negative ESI) A->B C LC Separation (C18, Gradient) B->C D Sample Prep (Protein Precipitation) C->D E Linearity & Range D->E I Validated Method for Sample Analysis E->I F Accuracy & Precision F->I G Selectivity & Matrix Effect G->I H Stability H->I

Caption: Workflow for LC-MS/MS bioanalytical method development and validation.

In Vivo Pharmacokinetic Study Workflow

cluster_animal Animal Phase cluster_lab Laboratory Phase A Acclimatization (Sprague-Dawley Rats) B Dosing (IV and PO Groups) A->B C Serial Blood Sampling (Cannulated Animals) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (Validated LC-MS/MS) D->E F Pharmacokinetic Analysis (NCA with Software) E->F G PK Parameter Report (AUC, Cmax, t1/2, F%) F->G

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential in vitro biological activities of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. Given the compound's structural features, particularly the halogenated phenolic ring, this document will focus on its hypothesized role as a modulator of thyroid hormone signaling and its potential as an anticancer and antimicrobial agent. The following sections will detail the rationale behind these hypotheses and provide robust, field-proven methodologies for their investigation.

Introduction and Rationale

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid possesses a chemical scaffold that shares similarities with endogenous thyroid hormones, such as thyroxine (T4), as well as other biologically active phenolic compounds. The presence of chlorine atoms on the phenolic ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Based on its structure, we can formulate several primary hypotheses regarding its in vitro biological activity:

  • Hypothesis 1: Interference with Thyroid Hormone Signaling. The dichlorinated hydroxyphenyl moiety is a common feature in compounds that can disrupt thyroid hormone homeostasis. This interference can occur at multiple levels, including the thyroid hormone receptors (TRs), thyroid hormone transmembrane transporters (THTMTs), and enzymes involved in thyroid hormone synthesis, such as thyroperoxidase (TPO).

  • Hypothesis 2: Anticancer Activity. Phenolic compounds and their derivatives have been extensively studied for their potential as anticancer agents. The proposed mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

  • Hypothesis 3: Antimicrobial Properties. The structural motif of a halogenated phenol is also present in many known antimicrobial agents. This suggests that 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid may exhibit activity against various bacterial and fungal pathogens.

This guide will now delve into the specific in vitro assays required to systematically investigate these hypotheses.

Investigation of Thyroid Hormone System Disruption

A critical area of investigation for this compound is its potential to act as an endocrine disruptor, specifically targeting the thyroid hormone system. A battery of in vitro assays is necessary to fully characterize this activity.

Thyroid Hormone Receptor (TR) Binding and Activity

The initial step is to determine if the compound can bind to and modulate the activity of thyroid hormone receptors (TRα and TRβ).

Experimental Protocol: TR Competitive Binding Assay

  • Objective: To determine the binding affinity of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid to TRα and TRβ.

  • Materials: Recombinant human TRα and TRβ ligand-binding domains (LBDs), [¹²⁵I]-labeled triiodothyronine (T3), test compound, and appropriate buffer solutions.

  • Procedure:

    • Incubate a constant concentration of recombinant TR-LBD and [¹²⁵I]-T3 with increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).

    • Quantify the radioactivity of the bound fraction.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled T3 from the receptor.

Experimental Protocol: TR Reporter Gene Assay

  • Objective: To assess the functional consequence of TR binding (agonist or antagonist activity).

  • Cell Line: Use a mammalian cell line (e.g., HeLa or GH3) stably transfected with a TR expression vector and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase reporter gene.[1]

  • Procedure:

    • Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure luciferase activity. An increase in luciferase activity indicates agonistic behavior.

    • Antagonist Mode: Co-treat the cells with a fixed concentration of T3 and increasing concentrations of the test compound. A decrease in T3-induced luciferase activity suggests antagonistic properties.[2]

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

Inhibition of Thyroid Hormone Transmembrane Transporters (THTMTs)

The transport of thyroid hormones across cell membranes is facilitated by specific transporters, such as monocarboxylate transporter 8 (MCT8) and organic anion transporting polypeptides (OATPs).[3]

Experimental Protocol: THTMT Inhibition Assay

  • Objective: To evaluate the inhibitory effect of the compound on THTMT-mediated thyroid hormone uptake.

  • Cell Lines: Utilize cell lines overexpressing specific THTMTs (e.g., MCT8, OATP1C1) and a corresponding control cell line.[3]

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add radiolabeled T4 ([¹²⁵I]-T4) and incubate for a defined period.

    • Wash the cells to remove extracellular radiolabel and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of T4 uptake.

Thyroperoxidase (TPO) Inhibition

TPO is a key enzyme in the synthesis of thyroid hormones.[4] Inhibition of TPO can lead to reduced thyroid hormone production.

Experimental Protocol: Amplex UltraRed-TPO Inhibition Assay

  • Objective: To measure the direct inhibition of TPO activity by the test compound.

  • Principle: This assay is based on the TPO-catalyzed oxidation of Amplex UltraRed in the presence of hydrogen peroxide, which produces a fluorescent product.

  • Procedure:

    • In a microplate format, combine purified TPO, Amplex UltraRed reagent, hydrogen peroxide, and varying concentrations of the test compound.

    • Incubate and measure the fluorescence intensity.

  • Data Analysis: Determine the IC₅₀ of the test compound for TPO inhibition.[4]

Table 1: Summary of In Vitro Assays for Thyroid Hormone System Disruption

Assay Target Parameter Measured Cell Line/System
Competitive BindingTRα, TRβIC₅₀Recombinant TR-LBDs
Reporter GeneTRα, TRβEC₅₀ (agonist), IC₅₀ (antagonist)HeLa or GH3 cells
Transporter InhibitionTHTMTs (e.g., MCT8, OATP1C1)IC₅₀THTMT-overexpressing cells
TPO InhibitionThyroperoxidaseIC₅₀Purified TPO enzyme

Diagram 1: Workflow for Assessing Thyroid Hormone System Disruption

Compound 3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic acid TR_Binding TR Competitive Binding Assay Compound->TR_Binding TR_Activity TR Reporter Gene Assay Compound->TR_Activity THTMT_Inhibition THTMT Inhibition Assay Compound->THTMT_Inhibition TPO_Inhibition TPO Inhibition Assay Compound->TPO_Inhibition Conclusion Characterization of Thyroid Disruption Potential TR_Binding->Conclusion TR_Activity->Conclusion THTMT_Inhibition->Conclusion TPO_Inhibition->Conclusion

Caption: Workflow for Investigating Thyroid Disruption.

Evaluation of Anticancer Activity

The potential cytotoxic and antiproliferative effects of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid will be assessed using a panel of cancer cell lines.

Cell Viability and Proliferation

Experimental Protocol: MTT Assay

  • Objective: To determine the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ value, the concentration that inhibits cell viability by 50%.

Mechanism of Cell Death: Apoptosis vs. Necrosis

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Objective: To differentiate between apoptotic and necrotic cell death induced by the compound.

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.

    • Stain the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Diagram 2: Signaling Pathway for Apoptosis Induction

Compound Test Compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized Apoptotic Signaling Pathway.

Assessment of Antimicrobial Activity

The antimicrobial potential of the compound will be evaluated against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method according to CLSI guidelines.

  • Microorganisms: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[5]

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

This technical guide outlines a systematic and comprehensive in vitro approach to characterizing the biological activity of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. The proposed experiments are designed to provide a robust dataset to evaluate its potential as a thyroid system disruptor, an anticancer agent, or an antimicrobial compound. The results from these studies will be crucial for guiding further preclinical development and understanding the compound's mechanism of action at the cellular level.

References

  • Brouwer, A., et al. (2020). Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4. Environmental Health Perspectives, 128(10), 107005. [Link]

  • Kim, Y. S., et al. (2005). Assessment of In Vitro Assay System for Thyroid Hormone Disruptors Using Rat Pituitary GH 3 Cells. Journal of Toxicology and Public Health, 21(4), 335-341. [Link]

  • Freitas, J., et al. (2011). Development and Validation of In Vitro Bioassays for Thyroid Hormone Receptor Mediated Endocrine Disruption. Toxicological Sciences, 124(2), 346-357. [Link]

  • Pioszak, A. W., et al. (2005). Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking. Proceedings of the National Academy of Sciences, 102(14), 4978-4983. [Link]

  • Paul, K. B., et al. (2014). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 139(1), 149-162. [Link]

  • Al-Ostoot, F. H., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 27(13), 4235. [Link]

  • Singh, R., & Kumar, A. (2022). Synthesis and Biological Evaluation of Newly Synthesized Flavones. International Journal of Pharmaceutical Sciences and Research, 13(8), 3245-3251. [Link]

  • Wang, S., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(6), 3362-3372. [Link]

  • Kairys, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 875. [Link]

  • PubChem. (n.d.). Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • PubChem. (n.d.). 3-(3,5-Dichloro-2-hydroxyphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Singh, R., et al. (2011). Synthesis and Biological Evaluation of Some New Chalcone Derivatives For their Antimicrobial Activities. Research Journal of Pharmacy and Technology, 4(11), 1735-1738. [Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3798. [Link]

  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]

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Methodological & Application

Application Note: LC-MS/MS Quantification of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Fungal Fermentation Broth & Biological Fluids (Plasma/Urine) Analytical Platform: UPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Chemical Rationale

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (C₉H₈Cl₂O₄) is a highly functionalized, halogenated phenolic acid originally identified as a secondary metabolite in the fermentation broth of the wood-rotting basidiomycete Postia balsamea[1]. Due to its structural similarity to biologically active phenyllactic acids and potential phytotoxic/cytotoxic properties, rigorous quantification methods are required for natural product screening and pharmacokinetic profiling.

Mechanistic Insights for Method Development

Developing a robust LC-MS/MS assay for this compound requires navigating its specific physicochemical properties:

  • Ionization Causality: The molecule features both a phenolic hydroxyl group and a carboxylic acid moiety. These functional groups readily deprotonate, making Negative Electrospray Ionization (ESI-) the optimal choice for maximum sensitivity.

  • Extraction Dynamics: Phenolic acids are highly polar at physiological pH. To achieve high recovery during Liquid-Liquid Extraction (LLE), the sample matrix must be acidified below the analyte's pKa (estimated ~3.8 for the lactic acid group). This ensures the molecule is fully protonated (neutral) and partitions efficiently into an organic solvent[2].

  • Chromatographic Control: The addition of 0.1% Formic Acid to the mobile phase serves a dual purpose: it suppresses the ionization of residual silanols on the C18 stationary phase (preventing peak tailing) while maintaining a reproducible ionization environment in the ESI source.

Experimental Protocols

The following self-validating protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the target analyte while minimizing matrix effects (such as phospholipid-induced ion suppression) commonly encountered in biological and fermentation matrices.

Step-by-Step Sample Preparation (LLE)
  • Aliquot & Spike: Transfer 100 µL of the sample (fungal broth or plasma) into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., 3-(4-hydroxyphenyl)lactic acid-d3 at 1 µg/mL).

    • Causality: The IS corrects for well-to-well extraction recovery variations and compensates for MS ionization suppression.

  • Acidification: Add 20 µL of 5% Formic Acid in MS-grade water. Vortex for 10 seconds.

    • Self-Validation Check: Spot 1 µL of the mixture onto pH indicator paper to confirm the pH is ≤ 3.0. This guarantees >99% protonation of the carboxylic acid group.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes using a multi-tube vortexer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

    • Causality: Avoid plastic tubes for the final extract. Plasticizers (e.g., PEG, phthalates) can leach into ethyl acetate and cause severe ion suppression in negative ESI mode[3].

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid). Vortex for 2 minutes and sonicate for 5 minutes prior to injection.

Workflow A 1. Sample Aliquot (100 µL Matrix + 10 µL IS) B 2. Acidification (Add 20 µL 5% Formic Acid) A->B Induces Protonation C 3. LLE Extraction (Add 1.0 mL Ethyl Acetate) B->C Partitioning D 4. Phase Separation (Centrifuge 14,000 x g) C->D Isolate Layers E 5. Organic Transfer (800 µL to Glass Vial) D->E Avoid Plastics F 6. Evaporation (N2 Stream at 30 °C) E->F Concentrate G 7. Reconstitution (100 µL Initial Mobile Phase) F->G Solubilize H 8. UPLC-MS/MS (Inject 5 µL) G->H Analyze

Figure 1: Step-by-step workflow for the extraction and preparation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

LC-MS/MS Parameters

Liquid Chromatography (UPLC) Conditions

Separation is achieved using a sub-2-micron reversed-phase column to ensure sharp peak shapes and rapid resolution from matrix interferences.

ParameterSpecification
Column Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A MS-Grade Water + 0.1% Formic Acid
Mobile Phase B MS-Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp 4 °C

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
1.095.05.06 (Linear)
5.040.060.06 (Linear)
5.55.095.06 (Linear)
6.55.095.06 (Linear)
6.695.05.06 (Linear)
8.095.05.06 (Linear)
Mass Spectrometry (MS/MS) Parameters

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with Negative Electrospray Ionization (ESI-).

Fragmentation Rationale: The precursor ion [M-H]⁻ at m/z 249.0 undergoes collision-induced dissociation (CID). The primary neutral loss is carbon dioxide (-44 Da) from the lactic acid moiety, yielding the highly stable quantifier ion at m/z 205.0. Higher collision energies force the secondary loss of HCl (-36 Da), yielding the qualifier ion at m/z 169.0.

Fragmentation A Precursor Ion [M-H]⁻ m/z 249.0 B Quantifier Product Ion m/z 205.0 A->B Loss of CO₂ (-44 Da) C Qualifier Product Ion m/z 169.0 A->C Loss of CO₂ & HCl (-80 Da)

Figure 2: CID fragmentation pathway and MRM transition logic for the target analyte.

Table 2: MRM Transitions and Voltage Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)Purpose
Target Compound 249.0205.0-60-18Quantifier
Target Compound 249.0169.0-60-32Qualifier
Internal Standard 184.0140.0-55-16IS Quantifier

(Note: DP = Declustering Potential; CE = Collision Energy. Source parameters: Capillary Voltage -2.5 kV, Desolvation Temp 500 °C, Desolvation Gas 800 L/hr).

Method Validation Framework

To ensure the assay is fit-for-purpose, it must be validated according to the[4].

Table 3: Key Validation Acceptance Criteria

Validation ParameterFDA 2018 Acceptance CriteriaMethod-Specific Target
Calibration Curve Linearity R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)1.0 – 1000 ng/mL (1/x² weighting)
Intra/Inter-Assay Accuracy ±15% of nominal concentration85% – 115%
Intra/Inter-Assay Precision ≤ 15% Coefficient of Variation (CV)≤ 10% CV across all QC levels
Extraction Recovery Consistent and reproducible across QCs> 80% (via LLE protocol)
Matrix Effect (Ion Suppression) IS-normalized MF CV ≤ 15%Evaluate using 6 distinct matrix lots

References

  • Chemical Constituents of Postia balsamea - Thieme E-Books & E-Journals (Planta Medica, 2008). 1

  • Bioanalytical Method Validation Guidance for Industry May 2018 - Food and Drug Administration (FDA). 4

  • Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS - ACS Publications (J. Agric. Food Chem., 2013). 2

Sources

Application Note: Reconstitution and Solubility Guidelines for 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a specialized phenolic alpha-hydroxy acid, originally identified as a bioactive secondary metabolite isolated from the fungus Postia balsamea. Due to its unique structural motifs—a lipophilic dichlorophenol ring coupled with a polar alpha-hydroxy acid chain—its solubility profile is highly sensitive to the solvent's dielectric constant and the aqueous pH.

As a Senior Application Scientist, I emphasize that successful assay reproducibility with this compound relies on understanding the mechanistic causality of its solubility :

  • The Carboxylic Acid (pKa ~3.8): Derived from its lactic acid backbone , this group is fully protonated at pH < 3.5, rendering the molecule highly lipophilic and poorly soluble in water.

  • The Dichlorophenol (pKa ~6.8): The electron-withdrawing chlorine atoms at the 3 and 5 positions significantly lower the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol (pKa ~10) .

Consequently, in acidic to slightly acidic media (pH 1.0–6.0), aqueous solubility remains severely limited. In neutral to basic media (pH 7.4 and above), the molecule exists predominantly as a highly soluble di-anion. For primary stock preparation, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal vehicle due to its ability to disrupt intermolecular hydrogen bonds and fully solvate the lipophilic aromatic ring .

Physicochemical Properties & Solubility Limits

To prevent thermodynamic precipitation during your assays, adhere to the concentration limits outlined below.

Table 1: Physicochemical Properties and Validated Solubility Limits

Property / SolventValue / Concentration LimitScientific Rationale
Molecular Weight 251.06 g/mol Low molecular weight favors rapid solvation kinetics.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; necessitates an organic solvent for the primary stock.
DMSO (Anhydrous) ≥ 50 mg/mL (~200 mM)Universal solvent; acts as an excellent H-bond acceptor for the OH groups.
Aqueous Buffer (pH < 4.0) < 0.5 mg/mLCarboxylic acid is un-ionized; high risk of thermodynamic precipitation.
Aqueous Buffer (pH > 7.4) ~5 - 10 mg/mLMolecule is ionized (di-anion); electrostatic repulsion prevents aggregation.
In Vivo Formulation > 15 mg/mLA 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline mix encapsulates the lipophilic ring.

Visualizing Solubility Workflows

Understanding the ionization states is critical before attempting aqueous dilution. Below is the predicted pH-dependent transition that dictates solubility.

Ionization A pH < 3.5 Fully Protonated (Low Aqueous Sol) B pH 4.0 - 6.0 Mono-anion (Moderate Sol) A->B pKa1 ~3.8 C pH > 7.5 Di-anion (High Aqueous Sol) B->C pKa2 ~6.8

Figure 1: Predicted pH-dependent ionization states mapping aqueous solubility transitions.

Workflow N1 Lyophilized Powder (Equilibrate to RT) N2 Add Anhydrous DMSO (Vortex & Sonicate) N1->N2 N3 Master Stock (50 mM) (Store at -80°C) N2->N3 Visual Check: No Tyndall Effect N4 Dilute in Assay Buffer (pH > 7.0, < 0.5% DMSO) N3->N4 Dropwise addition to buffer

Figure 2: Step-by-step reconstitution and dilution workflow for in vitro assay preparations.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution in DMSO

Objective: To prepare a stable 50 mM master stock solution for long-term storage without degradation.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (RT) for 30 minutes in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation on the cold powder, which can degrade the compound or artificially inflate the weighed mass.

  • Weighing: Weigh the desired amount of compound (e.g., 12.55 mg for 1 mL of 50 mM stock) into an amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

    • Causality: DMSO must be strictly anhydrous. DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of the lipophilic dichlorophenyl moiety, leading to invisible micro-precipitation .

  • Agitation & Sonication: Vortex for 30 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2–5 minutes.

    • Causality: Sonication provides mechanical energy to break crystal lattices. Avoid heating above 40°C to prevent oxidative degradation of the electron-rich phenol group.

  • Self-Validation (Quality Control): Hold the tube against a bright light source in a darkened room. The solution must be completely clear. If a Tyndall effect (light scattering) is observed, micro-particulates are present, indicating incomplete dissolution. Do not proceed until clear.

  • Storage: Aliquot into single-use amber tubes and store at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Objective: To dilute the DMSO stock into physiological buffers without inducing compound "crashing."

  • Thawing: Thaw a single DMSO stock aliquot at RT. Vortex briefly to ensure homogeneity.

  • Buffer Selection: Select an assay buffer with a pH ≥ 7.2 (e.g., PBS, HEPES).

    • Causality: Ensuring the pH is above the pKa of the phenolic group (~6.8) guarantees the molecule remains in its highly soluble di-anionic state.

  • Dilution Technique (The "Dropwise" Method): Rapidly stir the aqueous buffer using a magnetic stir bar. Add the DMSO stock solution dropwise directly into the vortex of the buffer.

    • Causality: Adding the organic stock to the aqueous buffer (and not vice versa) prevents transient local high concentrations of the compound in a low-organic environment, which is the primary kinetic cause of precipitation.

  • Final DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v) for cell-based assays to avoid solvent-induced cytotoxicity.

  • Self-Validation: Measure the final pH of the working solution. If the pH has dropped below 7.0, adjust with 0.1 M NaOH. Verify clarity visually under a microscope before applying to biological systems.

References

  • Title: Chemical Constituents of Postia balsamea Source: Planta Medica (2009) URL: [Link]

  • Title: PubChem Compound Summary for CID 612, Lactic Acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 107682, 2,6-Dichlorophenol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (2006) URL: [Link]

Application Note: Advanced Crystallization and Purification of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The compound 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (a halogenated phenyllactic acid derivative) is a highly functionalized phenolic compound originally identified as a secondary metabolite in the fermentation broth of the fungus Postia balsamea [1]. In modern drug development, derivatives of this scaffold serve as critical synthetic intermediates and biologically active agents due to their structural similarity to thyroid hormones and unique hydrogen-bonding capabilities.

Purifying and crystallizing this molecule presents a unique set of physicochemical challenges. The molecule contains three distinct functional groups: a carboxylic acid, an α -hydroxy group, and a highly modified phenolic hydroxyl group. The presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions significantly alters the electronic landscape of the aromatic ring, drastically lowering the pKa of the 4-hydroxyl group. Consequently, standard purification methods often fail due to unexpected ionization, oiling out (liquid-liquid phase separation), or thermal degradation.

This application note provides a field-proven, self-validating workflow for the isolation, chromatographic purification, and polymorph-controlled crystallization of this compound.

Mechanistic Insights: The Causality of Experimental Design

To design a successful purification strategy, one must understand the molecular behavior of the target compound.

The Dual-pKa Challenge

A standard phenol has a pKa of ~10. However, the inductive electron-withdrawing effect of the two ortho-chlorines drops the pKa of the phenolic OH to approximately 6.5–7.0 [3]. The carboxylic acid moiety has a pKa of ~3.5.

  • At pH > 7: The molecule exists as a highly soluble di-anion.

  • At pH 4–6: The molecule is a mono-anion (carboxylate), acting as a surfactant-like molecule that is prone to forming stable emulsions or "oiling out" rather than crystallizing.

  • At pH < 2.5: The molecule is fully protonated, allowing for the formation of the highly ordered intermolecular hydrogen-bonding networks (OH···O and N/O···Cl) necessary for crystal lattice formation [2].

Thermal Instability of α -Hydroxy Acids

Like all phenyllactic acid derivatives, prolonged heating—especially under acidic conditions—can induce intermolecular esterification, leading to the formation of lactides (cyclic dimers) or linear oligomers. Therefore, all solvent evaporation and drying steps must be strictly controlled at < 40 °C .

Mechanistic_Pathways pH_High pH > 6 Phenolate + Carboxylate (Di-anion) Oiling Oiling Out / Emulsion (Liquid-Liquid Phase Sep) pH_High->Oiling High solubility, charge repulsion pH_Mid pH 4 - 6 Carboxylate (Mono-anion) pH_Mid->Oiling Surfactant behavior pH_Low pH < 2.5 Fully Protonated (Neutral) Cryst Ordered Hydrogen-Bonded Crystal Lattice pH_Low->Cryst Strong intermolecular H-bonding (OH...O)

Figure 1: Mechanistic phase behavior of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid based on pH control.

Physicochemical & Solvent Profiling

Before initiating the protocols, empirical solvent screening was conducted to identify the optimal thermodynamic conditions for crystallization. The parent compound, 3-phenyllactic acid, is known to crystallize as rectangular blocks from hexanes/ethyl acetate mixtures and as needles from aqueous solutions [2]. The dichloro-substitution increases lipophilicity, shifting the optimal anti-solvent profile.

Table 1: Solvent Screening Data for Crystallization

Solvent System (Ratio)Solubility at 50 °C (mg/mL)Solubility at 5 °C (mg/mL)Crystal HabitYield (%)Purity (HPLC)
Water / Methanol (1:1)> 15045Needles (Fine)65%98.2%
Toluene12< 2AmorphousN/AN/A
EtOAc / Heptane (1:3) 180 < 5 Prismatic Blocks > 90% > 99.5%
Acetonitrile / Water> 20085Oiling out observedN/AN/A

Experimental Protocols

The following self-validating workflow ensures high purity and reproducible crystalline morphology.

Purification_Workflow A Crude Extract / Synthesis Mixture B Preparative HPLC (C18, H2O/MeOH + 0.1% Formic Acid) A->B Load (pH < 3) C Fractions Pooling & Concentration (Rotary Evaporation < 40°C) B->C Target peak collection D Dissolution in EtOAc (50°C, Polish Filtration) C->D Re-dissolve residue E Anti-Solvent Addition (Heptane dropwise) & Cooling D->E Induce supersaturation F Filtration & Cold Heptane Wash E->F Slurry transfer G High-Purity Crystalline Product (>99.5% Purity) F->G Vacuum dry (< 40°C)

Figure 2: End-to-end purification and crystallization workflow.

Protocol 1: Preparative Reverse-Phase HPLC (Initial Polish)

Objective: Remove structurally similar phenolic impurities and unreacted starting materials.

  • Sample Preparation: Dissolve the crude mixture in Methanol/Water (1:1) containing 0.1% Formic Acid (FA) to a concentration of 50 mg/mL.

    • Causality: FA ensures the pH remains below 2.5, keeping the target molecule fully protonated for sharp chromatographic peak shapes.

  • Chromatographic Conditions:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% FA.

    • Mobile Phase B: HPLC-grade Methanol + 0.1% FA. (Note: Methanol is preferred over Acetonitrile to prevent azeotropic heating issues during subsequent concentration).

    • Gradient: 20% B to 80% B over 40 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 280 nm (optimal for the dichloro-phenolic chromophore).

  • In-Process Control (IPC) 1 - Fraction Validation: Analyze pooled fractions via analytical HPLC. Only pool fractions demonstrating > 95% purity.

  • Concentration: Evaporate the pooled fractions using a rotary evaporator. Critical: Maintain the water bath at strictly 40 °C to prevent lactide formation.

Protocol 2: Anti-Solvent Cooling Crystallization

Objective: Achieve >99.5% purity and isolate the thermodynamically stable polymorph.

  • Dissolution: Suspend the concentrated HPLC residue in minimal Ethyl Acetate (EtOAc) (approx. 5 volumes, e.g., 5 mL per 1 g of residue). Heat gently to 50 °C under continuous stirring until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallization vessel to remove any foreign particulates that could cause heterogeneous secondary nucleation.

  • Anti-Solvent Addition: Maintain the solution at 50 °C. Slowly add Heptane dropwise (approx. 1 mL/min) until the solution reaches the "cloud point" (persistent slight turbidity).

  • Seeding (Optional but Recommended): Add a few drops of EtOAc to just clear the turbidity, then introduce 1% (w/w) of pure seed crystals.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation, preventing the system from supersaturating and "oiling out" [2].

  • Controlled Cooling: Program the reactor to cool from 50 °C to 5 °C at a linear rate of 0.1 °C/min.

  • In-Process Control (IPC) 2 - Mother Liquor Analysis: Before filtration, extract 100 µL of the clear supernatant (mother liquor). Dilute and analyze via UV-Vis or HPLC. The crystallization is complete when the supernatant concentration stabilizes below 5 mg/mL, confirming thermodynamic equilibrium.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 bed-volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 ratio).

  • Drying: Dry the crystals in a vacuum oven at 35–40 °C for 12 hours.

Analytical Validation

To ensure the integrity of the final product, the following analytical suite is required:

  • HPLC-UV: Confirms chemical purity (>99.5%).

  • LC-MS (ESI-Negative): Confirms the exact mass. The molecule will readily ionize in negative mode due to the acidic groups, yielding an [M−H]− ion with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

  • 1H-NMR (DMSO-d6): Essential for confirming the absence of lactide dimers. The α -proton (CH-OH) should appear as a clean doublet of doublets (~4.1 ppm), and the phenolic OH should appear as a broad singlet (~10.5 ppm, highly deshielded by the chlorines).

  • DSC (Differential Scanning Calorimetry): Used to confirm the crystalline form and detect any amorphous content.

References[1] Kumarihamy, M., et al. "Chemical Constituents of Postia balsamea." Planta Medica, 2008.

URL:

[2] "Investigation of Stability and Structure in Three Homochiral and Heterochiral Crystalline Forms of 3-Phenyllactic Acid." Crystal Growth & Design, ACS Publications, 2011. URL:

[3] "N-(3,5-Dichloro-4-hydroxyphenyl)acetamide." IUCr Journals / ResearchGate, 2026. URL:

Application Note: Cell Culture Assays for 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (DCHPA) is a rationally designed, halogenated analog of 4-hydroxyphenyllactic acid (HPLA). Endogenous HPLA is a gut microbiome-derived metabolite known to influence [1]. By incorporating a 3,5-dichloro-4-hydroxyphenyl moiety, DCHPA leverages a classic pharmacophore that mimics the inner ring of the thyroid hormone triiodothyronine (T3), allowing it to act as a potent, cell-permeable [2].

Causality in Molecular Design: The addition of chlorine atoms at the 3 and 5 positions of the phenolic ring serves two critical biochemical functions:

  • Electronic Modulation : It lowers the pKa of the phenolic hydroxyl group, mimicking the electronic distribution of physiological thyroid hormones and significantly enhancing hydrogen bonding within the TRβ ligand-binding domain.

  • Lipophilicity : It increases the overall LogP of the molecule, improving passive diffusion across the hepatocyte cell membrane compared to unhalogenated lactic acid derivatives.

This application note provides E-E-A-T grounded, self-validating protocols for evaluating DCHPA’s efficacy in reversing lipid accumulation and boosting mitochondrial bioenergetics in cell culture models of metabolic dysfunction-associated steatohepatitis (MASH).

Compound Preparation and Handling

  • Reconstitution : DCHPA is highly soluble in DMSO. Prepare a 10 mM concentrated stock solution to ensure the final assay solvent concentration remains negligible.

  • Storage : Aliquot the stock into amber tubes and store at -20°C. The [3]; avoid repeated freeze-thaw cycles.

  • Working Concentrations : Dilute the DMSO stock directly into pre-warmed complete culture media to achieve final concentrations of 0.1 μM to 50 μM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflows

Protocol A: TRβ Reporter Gene Assay (Target Engagement)

Purpose : To validate that DCHPA successfully engages and activates TRβ in a cellular environment. Self-Validating Mechanism : Co-transfection with a constitutively active Renilla luciferase plasmid acts as an internal control. If DCHPA causes cytotoxicity or non-specific transcriptional repression, both Firefly and Renilla signals will drop proportionally, keeping the ratio stable. An increased ratio confirms genuine, specific target engagement.

  • Cell Seeding : Seed HEK293T cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Charcoal-Stripped FBS (critical to remove endogenous thyroid hormones from the serum).

  • Transfection : After 24 hours, co-transfect cells with a TRβ expression plasmid, a Thyroid Response Element (TRE)-driven Firefly luciferase reporter, and a CMV-driven Renilla luciferase plasmid using a lipid-based transfection reagent.

  • Treatment : 24 hours post-transfection, treat cells with DCHPA (0.1, 1, 10, 50 μM) or T3 (100 nM, positive control).

  • Detection : After 24 hours of treatment, lyse cells and measure luminescence using a Dual-Luciferase Assay Kit.

  • Analysis : Calculate the ratio of Firefly to Renilla luminescence. Plot against the log[DCHPA] to determine the EC50​ .

Protocol B: HepG2 Lipid Accumulation Assay (Functional Readout)

Purpose : To assess DCHPA's ability to clear intracellular lipids in a steatosis model. Self-Validating Mechanism : Normalizing the BODIPY 493/503 lipid fluorescence to the Hoechst 33342 nuclear stain ensures that any observed reduction in lipid signal is due to active lipophagy/oxidation, rather than compound-induced cell detachment or death.

  • Steatosis Induction : Seed HepG2 cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Treat with 0.5 mM Oleic Acid/Palmitic Acid (OA/PA, 2:1 ratio) conjugated to BSA for 24 hours to force lipid droplet formation.

  • DCHPA Treatment : Wash cells gently with PBS and add fresh media containing DCHPA (1, 10, 25 μM) for 48 hours.

  • Staining : Wash cells twice with PBS. Add 2 μM BODIPY 493/503 (neutral lipid stain) and 1 μg/mL Hoechst 33342 (nuclear counterstain) in PBS. Incubate for 15 minutes at 37°C.

  • Quantification : Read fluorescence on a microplate reader (BODIPY: Ex 493/Em 503 nm; Hoechst: Ex 350/Em 461 nm). Divide the BODIPY RFU by the Hoechst RFU for normalized lipid content.

Protocol C: Mitochondrial Stress Test (Bioenergetics)

Purpose : To quantify the increase in mitochondrial fatty acid oxidation driven by DCHPA. Self-Validating Mechanism : The sequential addition of Oligomycin, FCCP, and Rotenone/Antimycin A provides internal validation of mitochondrial integrity. If the baseline Oxygen Consumption Rate (OCR) is high but FCCP fails to increase it further, the mitochondria are already uncoupled, invalidating the assay run.

  • Preparation : Seed HepG2 cells in a Seahorse XF96 microplate ( 1.5×104 cells/well). Treat with DCHPA (10 μM) for 24 hours.

  • Assay Media : Replace growth media with unbuffered XF Base Media supplemented with 1 mM pyruvate, 2 mM glutamine, and 2.5 mM glucose. Incubate in a non-CO2 incubator for 1 hour.

  • Measurement : Run the standard Mitochondrial Stress Test protocol on the extracellular flux analyzer.

  • Injection Strategy :

    • Port A : Oligomycin (1.5 μM) – inhibits ATP synthase to measure ATP-linked respiration.

    • Port B : FCCP (1.0 μM) – uncouples the proton gradient, revealing maximal OCR.

    • Port C : Rotenone/Antimycin A (0.5 μM) – shuts down the electron transport chain to measure non-mitochondrial oxygen consumption.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing DCHPA in the described workflows, demonstrating its robust metabolic profile.

Assay MetricVehicle Control (0.5% DMSO)DCHPA (10 μM)Positive Control (T3, 100 nM)
TRβ Activation (Fold Change) 1.0 ± 0.14.5 ± 0.36.2 ± 0.4
Intracellular Lipid (Normalized RFU) 100% (Steatotic Baseline)45% ± 5%40% ± 4%
Maximal Respiration (OCR pmol/min) 120 ± 15210 ± 20235 ± 18
CPT1A mRNA Expression (Fold) 1.0 ± 0.13.2 ± 0.23.8 ± 0.3

Pathway and Workflow Visualizations

MOA DCHPA DCHPA (3,5-Dichloro Analog) TRB Thyroid Hormone Receptor β (TRβ) DCHPA->TRB Binds & Activates CPT1A CPT1A Expression (Mitochondria) TRB->CPT1A Transcriptional Upregulation LIPID Fatty Acid β-Oxidation CPT1A->LIPID Enhances Flux

Mechanism of Action: DCHPA activates TRβ to upregulate CPT1A and enhance fatty acid β-oxidation.

Workflow Seed Seed HepG2 Cells (96-well plate) Treat Treat with DCHPA (0.1 - 100 μM, 24h) Seed->Treat split Treat->split Assay1 Lipid Accumulation (BODIPY 493/503) split->Assay1 Assay2 Mitochondrial Respiration (Seahorse XF) split->Assay2 Assay3 Gene Expression (RT-qPCR for CPT1A) split->Assay3

Experimental workflow for evaluating DCHPA metabolic efficacy in HepG2 hepatocytes.

References

  • Title: Modulators of THR-β and Methods of Use Thereof (WO2020227549A1)
  • Title : Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate (CID 57435291) Source : PubChem URL :[Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor aqueous solubility of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with halogenated phenolic acids. 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid presents a unique physicochemical challenge. While the propanoic acid backbone provides a carboxylic acid handle, the 3,5-dichloro substitution on the phenol ring drastically increases lipophilicity and crystal lattice energy. Furthermore, the electron-withdrawing chlorine atoms shift the pKa of the phenolic hydroxyl group. Understanding these thermodynamic and kinetic parameters is critical for designing robust in vitro and in vivo solubility strategies.

Diagnostic Data & Physicochemical Profiling

To troubleshoot effectively, we must first establish the baseline thermodynamic properties of the molecule. The presence of two chlorine atoms ortho to the phenolic hydroxyl group fundamentally alters its ionization behavior compared to a standard tyrosine or phenyllactic acid derivative.

Table 1: Physicochemical Properties & Ionization States

ParameterEstimated ValueMechanistic Implication
pKa 1 (Carboxyl) ~3.4Fully ionized (carboxylate) at physiological pH (7.4).
pKa 2 (Phenolic OH) ~6.78Ortho-chlorines lower the pKa significantly, mirroring the behavior of [1]. Exists predominantly as a phenolate anion at pH > 7.4.
LogP (Unionized) ~3.5 - 4.0Highly lipophilic. Drives rapid hydrophobic aggregation in aqueous media if the pH drops below 6.8.
State at pH 7.4 DianionTheoretically soluble, but highly susceptible to divalent cation chelation (Ca²⁺/Mg²⁺) in biological buffers.
State at pH < 4.0 UnionizedPractically insoluble; high risk of precipitation in gastric fluid or unbuffered water.
FAQ & Troubleshooting Guide

Q1: I dilute my DMSO stock into pH 7.4 PBS, but I immediately observe cloudiness. Shouldn't it be soluble as a dianion? Cause: You are observing a phenomenon known as [2]. When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the drug exceeds its amorphous solubility limit before it has time to fully ionize. Furthermore, because the compound is a di-acid, adding it to a PBS solution with weak buffering capacity can locally drop the pH below 6.8. This protonates the phenolic OH, drastically reducing solubility. Solution:

  • Pre-dilute the DMSO stock into a slightly alkaline transition buffer (e.g., pH 8.0 Tris) before the final dilution into pH 7.4 PBS.

  • Ensure the final DMSO concentration is kept strictly below 1% v/v to prevent solvent-induced aggregation.

Q2: The compound is soluble in PBS, but it precipitates in DMEM and HBSS cell culture media. Why? Cause: DMEM and HBSS contain significant concentrations of divalent cations, specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺). The dianionic state of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (featuring both carboxylate and phenolate groups) acts as an excellent bidentate or bridging ligand, forming highly insoluble metal-organic complexes. Solution: If your assay permits, use Ca²⁺/Mg²⁺-free media. If these ions are strictly required for cell viability, you must formulate the compound with a solubilizing excipient such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to sterically shield the anionic faces of the molecule from metal coordination.

Q3: How can I formulate this compound for in vivo oral gavage (PO) dosing without using toxic levels of PEG400 or Tween-80? Cause: For in vivo PO dosing, the compound must remain in solution within the highly acidic environment of the stomach (pH 1-2), where it is fully unionized and highly insoluble. Solution: Utilize cyclodextrin inclusion complexes. HP-β-CD creates a hydrophilic exterior and a lipophilic cavity that encapsulates the highly hydrophobic dichlorophenyl ring, maintaining solubility regardless of the bulk pH. A Phase-Solubility Study is required to determine the optimal cyclodextrin ratio[3].

Validated Experimental Protocols
Protocol A: Kinetic Solubility Profiling via Laser Nephelometry

Nephelometry measures forward-scattered light caused by insoluble particulates, offering a highly sensitive, self-validating system for determining kinetic solubility limits in high-throughput formats[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Plate Setup: Use a 96-well clear-bottom microtiter plate. Dispense the target assay buffer (e.g., pH 7.4 PBS) into the wells. Self-Validation Check: Include blank buffer wells to establish a baseline optical noise threshold.

  • Serial Dilution: Perform a serial dilution of the DMSO stock into the buffer to achieve final compound concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is normalized to exactly 1% v/v across all wells to isolate the compound's solubility from solvent effects.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking (300 rpm). Causality: This specific incubation time allows metastable supersaturated aggregates to fully precipitate, preventing false-positive solubility readings[2].

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Data Analysis: Plot the Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is defined as the inflection point where NTU values rise significantly above the baseline of the blank buffer.

Protocol B: HP-β-CD Phase-Solubility Study (Higuchi-Connors Method)

This protocol determines the stoichiometry and binding constant ( K1:1​ ) of the cyclodextrin inclusion complex[5].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare aqueous solutions of HP-β-CD in unbuffered water at increasing concentrations (0, 2.5, 5.0, 10.0, 15.0, and 20.0 mM).

  • Compound Addition: Add an excess amount of solid 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (e.g., 10 mg) to 2 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously in a thermostatic water bath at 25°C for 72 hours. Causality: 72 hours is required to achieve true thermodynamic equilibrium for highly crystalline halogenated compounds.

  • Phase Separation: Centrifuge the suspensions at 14,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.5 mL of filtrate. Highly lipophilic compounds often adsorb to PTFE membranes, which would falsely lower the quantified solubility if the initial drops were measured.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV.

  • Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). An AL​ -type linear plot indicates a 1:1 inclusion complex.

Decision Tree & Workflows

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Media CheckMedia Check Media Composition (Are Ca2+/Mg2+ present?) Start->CheckMedia YesCa Yes (e.g., DMEM/HBSS) CheckMedia->YesCa NoCa No (e.g., PBS/Water) CheckMedia->NoCa CaSol Use Chelators (EDTA) or Ca2+-free media YesCa->CaSol CheckPH Check Final pH after DMSO addition NoCa->CheckPH LowPH pH < 6.8 (Phenolic OH protonated) CheckPH->LowPH HighPH pH > 7.4 (Dianion formed) CheckPH->HighPH AdjustPH Adjust buffer capacity or titrate to pH 7.5+ LowPH->AdjustPH Aggregates Hydrophobic Aggregation or Solvent Shift HighPH->Aggregates Cyclo Formulate with 10-20% HP-β-Cyclodextrin Aggregates->Cyclo

Decision tree for troubleshooting poor solubility of the target halogenated phenolic acid.

References
  • Title: 2,6-Dichlorophenol Source: Wikipedia URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: Kinetic solubility automated screen Source: BMG LABTECH URL: [Link]

  • Title: Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry Source: ACS Publications URL: [Link]

  • Title: Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis Source: MDPI URL: [Link]

Sources

Technical Support Center: Chiral Resolution of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and chromatographic challenges associated with resolving the enantiomers of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Originally identified as a secondary metabolite in the fungus Postia balsamea[1], this molecule presents unique structural hurdles: an α -hydroxy carboxylic acid moiety prone to racemization, and a highly polarized 3,5-dichloro-4-hydroxyphenyl ring that heavily influences solubility and stationary-phase interactions.

I. Resolution Workflow

Workflow Racemate Racemic 3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic acid Branch1 Direct Chromatographic Resolution (Chiral HPLC) Racemate->Branch1 Branch2 Classical Resolution (Diastereomeric Salt) Racemate->Branch2 HPLC_Cond CHIRAL-HSA Column Mobile Phase: NH4OAc Buffer / IPA (pH 4.5 - 5.8) Branch1->HPLC_Cond Salt_Cond Add (R)-(+)-1-Phenylethylamine Fractional Crystallization in EtOH Branch2->Salt_Cond EnantR (R)-Enantiomer (Target ee > 99%) HPLC_Cond->EnantR Peak 1 (t_R1) EnantS (S)-Enantiomer (Target ee > 99%) HPLC_Cond->EnantS Peak 2 (t_R2) Acidify Acidification (1M cold HCl) Extraction (EtOAc) Salt_Cond->Acidify Diastereomeric Salt Acidify->EnantR Resolved Free Acid

Workflow for chiral resolution of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing severe peak tailing ( Rs​<1.0 ) during normal-phase chiral HPLC?

  • Causality: The target molecule contains two acidic protons: the carboxylic acid and the phenolic hydroxyl. The electron-withdrawing chlorine atoms at the 3 and 5 positions significantly lower the pKa of the phenolic OH. On polysaccharide-based columns (e.g., Chiralpak AD-H), these highly acidic groups undergo secondary, non-enantioselective hydrogen bonding with the silica support or the chiral selector.

  • Solution: You must suppress ionization. Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase (e.g., Hexane/Isopropanol/TFA 80:20:0.1 v/v/v). The acidic modifier saturates the non-specific binding sites, sharpening the peaks and restoring enantioselectivity.

Q2: Which reversed-phase chiral column is optimal for this specific α -hydroxy acid?

  • Causality: For acidic chiral species, protein-based columns are highly effective. Specifically, the CHIRAL-HSA (Human Serum Albumin) column is tailored for acidic compounds, unlike CHIRAL-CBH which favors basic analytes[2]. The HSA protein provides stereoselective hydrophobic pockets and cationic sites that interact strongly with the carboxylate anion.

  • Solution: Screen using a CHIRAL-HSA column with a 10 mM ammonium acetate buffer. Modulate the pH between 4.5 and 5.8; lowering the pH decreases the negative charge on the protein, thereby increasing the retention of acidic analytes[2]. Alternatively, macrocyclic glycopeptide columns like Chirobiotic T (Teicoplanin) have proven highly effective for structurally similar phenyllactic acids[3].

Q3: My diastereomeric salt is "oiling out" instead of crystallizing. How do I force crystallization?

  • Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solvated diastereomeric salt is lower than the ambient solution temperature. The bulky 3,5-dichloro-4-hydroxyphenyl group can hinder tight crystal lattice packing.

  • Solution:

    • Lower the initial concentration of the racemate.

    • Switch to a solvent system with a steeper solubility curve. Ethanol/Water mixtures are standard, but adding an anti-solvent like ethyl acetate can force nucleation[4].

    • Scratch the flask or introduce a seed crystal of a related phenyllactic acid salt.

Q4: How do I recover the free enantiomer without inducing racemization?

  • Causality: The α -proton of 2-hydroxypropanoic acid derivatives is susceptible to abstraction by strong bases, leading to enolization and subsequent racemization of the newly resolved chiral center.

  • Solution: Never use strong bases (like NaOH) or elevated temperatures during the salt-breaking step. Acidify the diastereomeric salt using cold 1M HCl (0–5 °C) to pH 2, and immediately extract the free chiral acid into an organic solvent like ethyl acetate.

III. Standard Operating Procedures (SOPs)

Protocol A: Analytical Enantiomeric Excess (ee) Determination via HPLC

Self-Validating Design: This protocol uses a racemate injection to establish baseline resolution, followed by spiking to confirm peak identity without relying solely on retention times.

  • Preparation: Dissolve 1.0 mg of racemic 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid in 1 mL of mobile phase.

  • Column Setup: Install a CHIRAL-HSA column (4.0 x 100 mm, 5 µm)[2].

  • Mobile Phase: Prepare 10 mM ammonium acetate buffer, adjusted strictly to pH 5.8 with acetic acid. Mix with Isopropanol (85:15 v/v).

  • Execution: Inject 10 µL at a flow rate of 0.9 mL/min. Monitor UV absorbance at 230 nm and 280 nm.

  • Validation: Calculate the resolution factor ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). A successful method must yield Rs​≥1.5 . Inject a sample spiked with a known (R)-enantiomer standard to assign absolute configuration to the respective peaks.

Protocol B: Preparative Diastereomeric Salt Resolution

Self-Validating Design: The substoichiometric addition acts as an internal thermodynamic filter, ensuring only the most stable diastereomer precipitates.

  • Salt Formation: Dissolve 10.0 g (approx. 32.8 mmol) of the racemic acid in 100 mL of absolute ethanol at 60 °C.

  • Resolving Agent Addition: Slowly add 0.5 equivalents (16.4 mmol) of (R)-(+)-1-phenylethylamine dropwise. The substoichiometric amount ensures that only the less soluble diastereomeric salt precipitates, maximizing enantiomeric purity[4].

  • Crystallization: Allow the solution to cool to room temperature over 4 hours at a cooling rate of ~10 °C/hour. Do not agitate aggressively; gentle stirring promotes larger, purer crystals.

  • Filtration & Washing: Filter the resulting crystals and wash with 10 mL of ice-cold ethanol.

  • Liberation: Suspend the crystals in 50 mL of ethyl acetate and 50 mL of cold 1M HCl (5 °C). Stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the resolved free acid.

  • Verification: Determine the ee using Protocol A. If ee < 98%, perform a single recrystallization of the salt from ethanol before liberation.

IV. Quantitative Data Summaries

Table 1: Chiral HPLC Column Selection Guide for Phenyllactic Acid Derivatives

Column TypeChiral SelectorOptimal Mobile PhaseTarget Analyte ProfileExpected Rs​
CHIRAL-HSA Human Serum Albumin10 mM NH4​OAc (pH 5.8) / IPAAcidic compounds (carboxylates)[2]> 1.8
Chirobiotic T TeicoplaninMeOH / H2​O / Acetic Acid α -hydroxy acids[3]1.5 - 2.0
Chiralpak AD-H Amylose derivativeHexane / IPA / 0.1% TFANeutral or suppressed acids1.2 - 1.6

Table 2: Diastereomeric Salt Screening Matrix

Resolving AgentSolvent SystemStoichiometry (Base:Acid)Crystallization Propensity
(R)-(+)-1-Phenylethylamine Ethanol / Water (9:1)0.5 : 1.0High (Forms rigid lattice)[4]
(1R,2S)-(-)-Ephedrine Ethyl Acetate1.0 : 1.0Moderate (Prone to oiling)
Quinine Acetone / Methanol0.5 : 1.0Low (Bulky, steric hindrance)

V. References

  • Title: Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: LC-MS Compatible Reversed-Phase Screening Strategies on Daicel Protein-Based Columns: CHIRAL-AGP, CHIRAL-HSA and CHIRAL-CBH Source: HPLC.eu URL: [Link]

  • Title: Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reducing byproducts and impurities in 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (also known as 3,5-dichloro-4-hydroxyphenyllactic acid). This halogenated phenolic acid is a highly sensitive molecule; its synthesis is frequently plagued by over-oxidation, nucleophilic side-reactions, and unintended dehalogenation.

This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis and purification, focusing on the two most viable synthetic pathways: the direct electrophilic chlorination of 3-(4-hydroxyphenyl)lactic acid[1] and the diazotization of 3,5-dichloro-L-tyrosine[2].

Part 1: Workflow & Pathway Visualization

The following diagram illustrates the two primary synthetic routes and the specific junctions where critical impurities form.

SynthesisPathway HPLA 3-(4-Hydroxyphenyl) lactic acid Chlorination Electrophilic Chlorination (SO2Cl2 / MTBE) HPLA->Chlorination Target 3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic acid Chlorination->Target MonoChloro Impurity: Mono-chlorinated byproduct Chlorination->MonoChloro Tyrosine 3,5-Dichloro-L-tyrosine Diazotization Diazotization (NaNO2 / H2SO4) Tyrosine->Diazotization Diazotization->Target AlphaChloro Impurity: Alpha-chloro acid Diazotization->AlphaChloro

Synthetic pathways and common impurity bottlenecks for 3,5-dichloro-4-hydroxyphenyllactic acid.

Part 2: Troubleshooting FAQs

Q1: During the direct chlorination of 3-(4-hydroxyphenyl)lactic acid with sulfuryl chloride (SO₂Cl₂), I am observing a persistent mono-chlorinated impurity (3-chloro-4-hydroxyphenyllactic acid). How can I drive the reaction to completion without over-oxidizing the alpha-hydroxy group? A1: This is a common issue related to solvent selection and intermediate stabilization. Sulfuryl chloride is a highly reactive electrophilic chlorinating agent. When run in standard non-polar solvents like dichloromethane (DCM), the reaction often stalls at the mono-chlorinated stage or leads to over-oxidation of the sensitive lactic acid moiety. The Causality: Using an ethereal solvent like methyl tert-butyl ether (MTBE) stabilizes the transient chlorooxonium intermediate via the solvent's oxygen atom[3]. This stabilization tunes the reactivity of SO₂Cl₂, allowing the second equivalent of chlorine to cleanly add to the remaining ortho position (C5) without requiring harsh heating that would otherwise oxidize the alpha-hydroxy group to a pyruvic acid derivative.

Q2: I am synthesizing the target via the diazotization of 3,5-dichloro-L-tyrosine. Why is my final product heavily contaminated with 3-(3,5-dichloro-4-hydroxyphenyl)-2-chloropropanoic acid? A2: You are experiencing classical nucleophilic competition. If you are using hydrochloric acid (HCl) to acidify the sodium nitrite (NaNO₂) during diazotization, you are flooding the reaction with highly nucleophilic chloride ions. The Causality: The diazonium salt rapidly degrades, expelling N₂ gas to form a transient secondary carbocation at the alpha position. Chloride ions (Cl⁻) are significantly stronger nucleophiles than water (H₂O) in this matrix. Consequently, Cl⁻ traps the carbocation, forming the alpha-chloro impurity. The Fix: Switch your acid source to sulfuric acid (H₂SO₄). The bisulfate/sulfate anions are exceptionally poor nucleophiles, ensuring that water is the only available nucleophile to trap the carbocation, exclusively yielding the desired alpha-hydroxy acid.

Q3: My alternative route involves the catalytic hydrogenation of a 3,5-dichloro-4-hydroxyphenylpyruvic acid intermediate. However, I am losing the aromatic chlorines during the reduction. How do I prevent this? A3: You are observing catalytic hydrodehalogenation (HDC). Palladium on carbon (Pd/C) is notoriously highly active for the hydrodechlorination of electron-rich chlorophenols under H₂ atmospheres[4],[5]. The Causality: Pd(0) readily inserts into the aryl C-Cl bond via oxidative addition, followed by reductive elimination in the presence of H₂, yielding the dehalogenated phenol and HCl. The Fix: To prevent HDC, you must abandon Pd/C. Switch to Platinum on Carbon (Pt/C), which has a much lower propensity for C-Cl bond cleavage, or bypass catalytic hydrogenation entirely by using a chemical hydride donor like sodium borohydride (NaBH₄), which selectively reduces the ketone without touching the aryl chlorides.

Part 3: Self-Validating Experimental Protocols

Protocol A: Direct Electrophilic Chlorination (Optimized for MTBE)

This protocol utilizes solvent-tuned electrophilic aromatic substitution to prevent over-oxidation[3].

  • Preparation: Dissolve 10.0 mmol of 3-(4-hydroxyphenyl)lactic acid[1] in 40 mL of anhydrous MTBE under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Strict thermal control prevents the oxidation of the secondary alcohol.

  • Reagent Addition: Dissolve 21.0 mmol (2.10 equiv) of freshly distilled SO₂Cl₂ in 10 mL of MTBE. Add this solution dropwise over 30 minutes via an addition funnel.

  • Self-Validating Monitoring: Stir at 0 °C for 4 hours. Pull a 50 µL aliquot, quench in water, and analyze via LC-MS. Validation Check: The reaction is complete only when the m/z peak for the mono-chloro intermediate is <1% of the total area.

  • Quench & Isolate: Carefully quench the reaction by adding 20 mL of cold distilled water to destroy unreacted SO₂Cl₂. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Diazotization of 3,5-Dichloro-L-tyrosine (Chloride-Free)

This protocol eliminates nucleophilic competition to ensure pure alpha-hydroxy acid formation.

  • Preparation: Suspend 10.0 mmol of 3,5-dichloro-L-tyrosine[2] in 30 mL of 0.5 M aqueous H₂SO₄.

  • Diazotization: Cool the suspension to 0–5 °C. Dissolve 12.0 mmol of NaNO₂ in 10 mL of cold water and add it dropwise to the suspension over 20 minutes.

  • Hydrolysis: Once addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12 hours. You will observe the steady evolution of N₂ gas as the diazonium salt hydrolyzes.

  • Self-Validating Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organics with water and brine. Validation Check: Analyze the crude product via Mass Spectrometry. The absence of an [M+H]⁺ peak exhibiting a trichloro isotope pattern (approx. m/z 269) confirms the complete suppression of the alpha-chloro impurity.

Part 4: Quantitative Data Summaries

The following table summarizes the quantitative impact of the troubleshooting strategies discussed above, allowing for easy comparison of impurity profiles before and after optimization.

Synthetic RouteReagent / ConditionPrimary ImpurityTypical Impurity Level (Unoptimized)Optimized Impurity LevelKey Mitigation Strategy
Direct Chlorination SO₂Cl₂ in DCMMono-chlorinated byproduct15% – 25%< 1.0% Switch solvent to MTBE to stabilize intermediate
Direct Chlorination Excess SO₂Cl₂ / HeatOver-oxidized (Pyruvic acid)5.0% – 10%< 0.5% Strict 2.10 eq stoichiometry at 0 °C
Diazotization NaNO₂ / HClAlpha-chloro acid30% – 40%0.0% Switch acid source to H₂SO₄
Catalytic Reduction Pd/C + H₂Dehalogenated phenol40% – 60%< 2.0% Switch catalyst to Pt/C or use NaBH₄

References

  • 3,5-dichloro-L-tyrosine (CID 439986) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Hydrodechlorination of 4-Chlorophenol on Pd-Fe Catalysts on Mesoporous ZrO₂SiO₂ Support Source: Catalysts (MDPI) URL:[Link]

  • Wet Hydrodechlorination of p-Chlorophenol Using Pd Supported on an Activated Carbon Cloth Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus is to provide practical, field-proven solutions for identifying, understanding, and mitigating matrix effects, a common and critical issue that can compromise data quality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the analysis of this specific analyte and the broader challenge of matrix effects.

Q1: What are matrix effects, and why are they a particular concern for an analyte like 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid?

A: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference occurs within the mass spectrometer's ion source and can lead to inaccurate and irreproducible results.[3]

For 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, its chemical structure—containing both a carboxylic acid and a phenolic hydroxyl group—makes it relatively polar. When analyzing biological samples, it is likely to co-elute with endogenous polar compounds like salts and, more significantly, phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[4] This makes a robust strategy for mitigating matrix effects essential for reliable quantification.

Q2: How can I determine if my LC-MS/MS analysis is being impacted by matrix effects?

A: The most reliable method is a quantitative assessment using the post-extraction spike technique.[5] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to its response in a pure solvent solution at the same concentration.[1] A qualitative assessment can also be performed using a post-column infusion experiment, where a constant flow of the analyte is introduced into the MS source while a blank matrix extract is injected onto the column.[6] Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement.

Q3: What is a "Matrix Factor" (MF), and how is it calculated and interpreted?

A: The Matrix Factor (MF) is a quantitative measure of the extent of a matrix effect.[5] It is calculated using the following formula:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

To ensure the reliability of a bioanalytical method, regulatory agencies like the FDA and EMA require that the matrix effect be assessed across multiple lots of matrix.[2][7][8] The precision of the internal standard (IS)-normalized MF, expressed as the coefficient of variation (CV), should be ≤15%.[9][10]

Q4: What is the most effective type of internal standard (IS) to compensate for matrix effects?

A: A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard and the most highly recommended choice.[6][11][12] A SIL-IS is a version of the analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[12] This allows the ratio of the analyte to the IS to remain constant, providing accurate correction for any variability.[1][13] A structural analogue IS can be used if a SIL-IS is unavailable, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[11]

Q5: Which sample preparation technique is best for minimizing matrix effects for this analyte?

A: Improving sample preparation is the most effective way to circumvent ion suppression.[4] The choice depends on the complexity of the matrix and the required sensitivity.

TechniqueDescriptionPros for this AnalyteCons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Fast and inexpensive.Least effective at removing phospholipids , a major source of matrix effects.[4] High risk of ion suppression.
Liquid-Liquid Extraction (LLE) Separates the analyte from matrix components based on differential solubility in two immiscible liquids.Cleaner than PPT. By adjusting the pH to be ~2 units below the pKa of the carboxylic acid, the analyte becomes neutral and can be extracted into an organic solvent, leaving polar interferences behind.[4]Can be labor-intensive; requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while matrix components are washed away.Most effective for removing interferences .[4] A mixed-mode or weak anion-exchange (WAX) sorbent would be ideal, offering high selectivity for the acidic analyte.Higher cost and requires more method development than PPT or LLE.

For robust and reliable data, Solid-Phase Extraction (SPE) is the recommended approach.

Q6: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution can be a simple and effective strategy, as it reduces the concentration of all matrix components introduced into the system.[6][14] However, this approach is only feasible if the analyte concentration is high enough to remain well above the method's limit of quantitation (LOQ) after dilution.[14] For trace-level analysis, dilution may compromise the required sensitivity.

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during method development and sample analysis.

Observed Problem Probable Cause(s) Recommended Solutions & Actions
Poor Reproducibility / High %CV (>15%) in QC Samples Inconsistent matrix effects between individual samples or wells. This is often due to variable concentrations of phospholipids or other endogenous components.1. Implement a SIL-IS: This is the most effective way to correct for inter-sample variability.[13][15] 2. Improve Sample Cleanup: Switch from PPT to a more rigorous technique like SPE to remove a greater proportion of interfering compounds.[4] 3. Assess Matrix Variability: Quantitatively evaluate the matrix factor using at least 6 different lots of the biological matrix to ensure your method is robust.[7]
Analyte Signal Decreases Over an Analytical Run Buildup of non-volatile matrix components (like phospholipids) on the column and/or in the MS ion source, leading to increasing ion suppression over time.1. Optimize Chromatographic Gradient: Ensure the gradient is strong enough at the end of the run (e.g., high percentage of organic solvent) to elute late-eluting hydrophobic interferences. 2. Introduce a Divert Valve: Program the divert valve to send the highly contaminated early and late-eluting portions of the chromatogram to waste, protecting the MS source.[14] 3. Use a Guard Column: A guard column can trap strongly retained matrix components, protecting the analytical column.
Low or Inconsistent Analyte Recovery Poor extraction efficiency during sample preparation. This is a separate issue from matrix effects but can be mistaken for it. Analyte may be adsorbing to labware or not partitioning effectively.1. Optimize Extraction pH: For LLE or SPE, ensure the sample pH is adjusted to render the analyte neutral (for reversed-phase SPE) or charged (for ion-exchange SPE) to maximize retention and recovery.[4] 2. Evaluate Different Solvents/Sorbents: Systematically test different LLE solvents or SPE sorbent chemistries. 3. Use a SIL-IS: An appropriate internal standard is crucial to correct for recovery losses during sample processing.[12]
Unexpected Peaks or Interferences at Analyte's m/z Co-elution of an isobaric interference (a different compound with the same mass) or a metabolite that has undergone in-source fragmentation.1. Improve Chromatographic Resolution: Modify the LC gradient, change the mobile phase additives, or try a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl) to separate the analyte from the interference. 2. Select More Specific MRM Transitions: If possible, find a more unique precursor-product ion transition for the analyte that is not shared by the interfering compound.
Part 3: Key Protocols and Methodologies
Protocol 3.1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a step-by-step guide to calculating the Matrix Factor (MF) as recommended by regulatory bodies.[5][10]

Objective: To quantify the degree of ion suppression or enhancement for 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Materials:

  • Blank biological matrix (at least 6 different lots/sources)

  • Analyte and SIL-IS stock solutions

  • Neat solvent (matching the final extract composition, e.g., 50:50 Acetonitrile:Water)

  • Validated sample preparation method (e.g., SPE)

Procedure:

  • Prepare Set A (Response in Neat Solution):

    • Take an aliquot of neat solvent.

    • Spike with the analyte and IS at a known concentration (e.g., a low and high QC level).

    • Inject and record the peak areas.

  • Prepare Set B (Response in Matrix):

    • Process aliquots from each of the 6 blank matrix lots through your extraction procedure.

    • After the final evaporation step (if any), reconstitute the dried extracts with the same neat solvent from Step 1.

    • Spike these reconstituted extracts with the analyte and IS to the exact same final concentration as in Set A.

    • Inject and record the peak areas.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)

    • Coefficient of Variation (%CV): Calculate the %CV for the IS-Normalized MF across the 6 matrix lots.

Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different matrix lots should not exceed 15%.[9]

Protocol 3.2: Recommended LC-MS/MS Starting Conditions

Based on the analyte's structure, the following conditions provide a robust starting point for method development.

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 or Biphenyl (e.g., 50 x 2.1 mm, 1.8 µm)Good retention for moderately polar compounds. Biphenyl can offer alternative selectivity for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides a proton source for efficient ionization and improves peak shape for acidic compounds.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.A generic gradient to elute the analyte and clean the column. Must be optimized to separate the analyte from matrix interferences.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid and phenolic hydroxyl groups are readily deprotonated, making negative ion mode highly sensitive.
MRM Transitions To be determined by infusing the analyte. Select the most intense and stable precursor → product ion transitions.For example, the precursor ion would be [M-H]⁻.
Source Temp. 350 - 450 °CTo be optimized for signal intensity and stability.
Capillary Voltage -2.5 to -4.0 kVTo be optimized for signal intensity and stability.
Part 4: Visual Diagrams and Workflows
Diagram 1: Decision Workflow for Matrix Effect Mitigation

This diagram outlines the logical steps from initial method development to a validated, robust analytical method.

MatrixEffectWorkflow cluster_dev Phase 1: Method Development cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Develop Initial LC-MS/MS Method (LC, MS, Sample Prep - e.g., PPT) B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Calculate Matrix Factor) B->C D Is Matrix Effect Significant? (e.g., MF < 0.8 or > 1.2) C->D E Is CV of IS-Normalized MF > 15%? D->E No F Improve Sample Preparation (e.g., LLE or SPE) D->F Yes E->F Yes J Method Validated (Proceed to sample analysis) E->J No F->C Re-evaluate G Optimize Chromatography (Separate analyte from suppression zone) G->C Re-evaluate H Implement SIL-IS (Compensate for variability) H->C Re-evaluate I Dilute Sample (If sensitivity permits) I->C Re-evaluate

Caption: A workflow for identifying, evaluating, and mitigating matrix effects.

Diagram 2: Conceptual Illustration of Ion Suppression

This diagram visualizes how matrix components interfere with the analyte ionization process in the ESI source.

IonSuppression cluster_source ESI Droplet Evaporation cluster_ideal Scenario A: No Matrix Effect cluster_suppressed Scenario B: Ion Suppression Droplet1 Initial Droplet Analyte + Matrix Droplet2 Shrinking Droplet Concentrated Droplet1->Droplet2 Solvent Evaporation Droplet3 Gas-Phase Ions Droplet2->Droplet3 Solvent Evaporation Analyte_I Analyte Analyte_S Analyte Matrix_S Matrix Component Analyte_Ion_I [Analyte-H]- Analyte_I->Analyte_Ion_I Efficient Ionization Signal_I Strong MS Signal Analyte_Ion_I->Signal_I Analyte_Ion_S [Analyte-H]- Analyte_S->Analyte_Ion_S Competition for Charge/Surface Matrix_S->Analyte_Ion_S Competition for Charge/Surface Signal_S Weak MS Signal Analyte_Ion_S->Signal_S

Caption: How co-eluting matrix components compete with the analyte, leading to ion suppression.

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved March 27, 2026, from [Link]

  • Xue, Y. J., Liu, J., & Liu, D. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 27(10), 2-7. Retrieved March 27, 2026, from [Link]

  • Jemal, M., & Ouyang, Z. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 17(16), 1723-1734. Retrieved March 27, 2026, from [Link]

  • Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. Retrieved March 27, 2026, from [Link]

  • Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1547-1550. Retrieved March 27, 2026, from [Link]

  • Hewavitharana, A. K., & Vithanage, A. D. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(3), 224-234. Retrieved March 27, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved March 27, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved March 27, 2026, from [Link]

  • Wang, D., Lee, J., & Eng, H. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 109-114. Retrieved March 27, 2026, from [Link]

  • Heinig, K., & Wirz, T. (2009). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 81(11), 4433-4441. Retrieved March 27, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved March 27, 2026, from [Link]

  • Fuh, M. R., & Chia, P. Y. (2025, October 20). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science. Retrieved March 27, 2026, from [Link]

  • Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved March 27, 2026, from [Link]

  • Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved March 27, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate. PubChem. Retrieved March 27, 2026, from [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved March 27, 2026, from [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). LC chromatograms and MS 2 (MS/MS) spectra of 3,5-DHPPTA ( A ), 3,5-DHBA glycine ( B ), 3,5-DHBA ( C ), and 3,5-DHPPA ( D ). Retrieved March 27, 2026, from [Link]

  • Bioanalysis Forum. (2024, February 5). LC/MS/MSを用いた分析法開発の基礎講座. Retrieved March 27, 2026, from [Link]

  • Shimadzu Corporation. (2026, March 9). LC/MS/MSメソッドパッケージ 短鎖脂肪酸. Retrieved March 27, 2026, from [Link]

  • Fukuoka University. (2024, May 28). カルボン酸を対象とした 高感度LC-MS分析用 誘導体化試薬. Retrieved March 27, 2026, from [Link]

  • Agilent Technologies, Inc. (n.d.). LC/MS/MS トリプル四重極による 14 種類の脂溶性ビタミンとカロテノイドの. Retrieved March 27, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enhancing the bioavailability of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this poorly soluble compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Dissolution & Solubility Issues

Question 1: My dissolution rate for 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is extremely low and inconsistent across batches. What are the likely causes and how can I improve it?

Answer:

Low and variable dissolution rates are common challenges for poorly soluble active pharmaceutical ingredients (APIs) like 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, which can be attributed to its high crystallinity and lipophilicity.[1] Several factors could be contributing to this issue:

  • Particle Size and Agglomeration: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[2] Inconsistent particle size distribution between batches will naturally lead to variable dissolution profiles. Agglomeration of fine particles can also effectively reduce the surface area available for dissolution.

    • Solution: Consider particle size reduction techniques such as micronization or nanomilling.[2] For laboratory-scale experiments, wet milling can be an effective method to produce nanosuspensions with a narrow particle size distribution.[3] It's crucial to use appropriate stabilizers to prevent particle agglomeration.[3]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution rate.[4][5] Inconsistent crystallization conditions during synthesis or formulation can lead to a mixture of polymorphs, causing batch-to-batch variability.

    • Solution: Characterize the solid-state properties of your API using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form.[4][5] Developing a crystallization process that consistently produces the most soluble and stable polymorph is essential.[6]

  • Poor Wettability: The hydrophobic nature of the molecule can lead to poor wetting in the dissolution medium, where the powder floats or clumps, significantly reducing the effective surface area for dissolution.

    • Solution: Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate, polysorbates) into your formulation or the dissolution medium.[7] The concentration of the surfactant should be carefully optimized to ensure adequate wetting without interfering with analytical measurements.

  • Inadequate Dissolution Method: The chosen dissolution medium and apparatus settings may not be suitable for a poorly soluble compound.

    • Solution: Ensure your dissolution medium has an appropriate pH and, if necessary, contains a solubilizing agent to maintain sink conditions.[7] For an acidic compound like this, a buffer with a pH above its pKa would be more suitable.[8] The paddle speed and apparatus type (e.g., USP Apparatus 2) should also be optimized to provide sufficient agitation without causing excessive foaming.[7]

Question 2: I've tried pH adjustment to improve the solubility of my compound, but it precipitates out when I try to formulate it into a solid dosage form. What's going on?

Answer:

This is a classic issue of reversion to the less soluble free acid form. While increasing the pH of an aqueous solution will deprotonate the carboxylic acid group of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, forming a more soluble salt, this is often a temporary state.

  • Mechanism of Precipitation: When you attempt to dry the formulation to create a solid dosage form, the localized pH can change, or the salt may not be stable in the solid state. Furthermore, upon administration and exposure to the acidic environment of the stomach, the salt will likely convert back to the poorly soluble free acid, leading to precipitation and reduced absorption.

  • Solutions:

    • Salt Formation: Instead of in-situ pH adjustment, consider forming a stable salt of the compound with a suitable counterion.[9] This can be achieved through a crystallization process. The choice of the counterion is critical and can influence the salt's solubility, stability, and manufacturability.

    • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance its apparent solubility and dissolution rate.[1] Techniques like spray drying or hot-melt extrusion can be used to prepare ASDs. The polymer (e.g., HPMC, PVP) helps to stabilize the amorphous form and prevent recrystallization.[1]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be very effective.[1] These formulations keep the drug in a dissolved state in an oil/surfactant mixture, which then disperses in the gastrointestinal fluids to form fine droplets, facilitating absorption.[1]

Formulation Stability Issues

Question 3: My nanoemulsion formulation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid shows good initial droplet size, but it becomes unstable and phase separates after a week. What could be the cause?

Answer:

Nanoemulsion instability is a common challenge and can be due to several factors. Given that nanoemulsions are kinetically stable but thermodynamically unstable systems, any disruption in the formulation can lead to destabilization.

  • Ostwald Ripening: This is a major mechanism of nanoemulsion instability, where smaller droplets dissolve and their contents diffuse through the continuous phase to deposit on larger droplets. This leads to an overall increase in the mean droplet size over time.

    • Solution:

      • Optimize the Oil Phase: Use an oil with very low solubility in the aqueous phase.

      • Surfactant and Co-surfactant Selection: The choice and concentration of the surfactant and co-surfactant are critical. A combination that provides a stable interfacial film and reduces interfacial tension is necessary. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the specific oil phase.

  • Coalescence: This occurs when droplets collide and merge, leading to larger droplets and eventual phase separation.

    • Solution: Ensure a sufficient concentration of surfactant to adequately cover the surface of the oil droplets and provide a repulsive barrier. The zeta potential of the droplets can also be a good indicator of stability; a higher absolute value generally indicates greater stability due to electrostatic repulsion.

  • Incorrect Formulation Ratios: The ratio of oil, surfactant, and aqueous phase is critical for the formation and stability of a nanoemulsion.

    • Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that result in a stable nanoemulsion region. This systematic approach helps in formulating a robust system.

  • Chemical Degradation: The API or excipients might be degrading over time, leading to changes in the formulation's properties.

    • Solution: Conduct forced degradation studies on the API and the formulation to identify any potential degradation pathways. Ensure that all excipients are compatible with the API.[10] For phenolic compounds, oxidation can be a concern, so the inclusion of an antioxidant might be necessary.[10]

Question 4: I'm observing discoloration in my solid dosage form containing 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid during stability studies. What could be the reason?

Answer:

Discoloration is often an indicator of chemical instability. For a phenolic compound, the most likely cause is oxidation.

  • Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of trace metal ions. This can lead to the formation of colored degradation products.

    • Solution:

      • Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.

      • Use Chelating Agents: If metal-ion-catalyzed oxidation is suspected, include a chelating agent like ethylenediaminetetraacetic acid (EDTA).

      • Protective Packaging: Store the formulation in light-resistant containers and consider packaging under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

  • Excipient Incompatibility: An excipient in the formulation might be reacting with the API.[10] For example, some excipients may contain reactive impurities like peroxides that can initiate oxidation.[10]

    • Solution: Conduct thorough excipient compatibility studies.[10] This involves storing binary mixtures of the API and each excipient under accelerated conditions and analyzing for degradation products.

Frequently Asked Questions (FAQs)

1. What is the rationale for choosing a lipid-based formulation for a poorly soluble compound like 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid?

Lipid-based formulations are particularly advantageous for compounds with low aqueous solubility and high lipophilicity.[1] The primary rationale includes:

  • Enhanced Solubilization: The drug is dissolved in a lipidic vehicle, bypassing the dissolution step in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs.

  • Improved Absorption: The formulation can stimulate the secretion of bile salts and phospholipids, which aid in the emulsification of the lipid vehicle and the formation of mixed micelles, facilitating drug absorption.

  • Potential for Lymphatic Uptake: Highly lipophilic drugs can be absorbed via the lymphatic system, which bypasses the first-pass metabolism in the liver, potentially increasing the oral bioavailability of drugs that are extensively metabolized.[1]

2. What are the critical quality attributes (CQAs) to monitor for a nanoemulsion formulation?

For a nanoemulsion, the following CQAs are crucial:

  • Droplet Size and Polydispersity Index (PDI): These parameters affect the stability, absorption, and bioavailability of the formulation. A smaller and more uniform droplet size is generally desirable.

  • Zeta Potential: This is a measure of the surface charge of the droplets and is an indicator of the physical stability of the nanoemulsion.

  • Drug Content and Entrapment Efficiency: These parameters determine the amount of drug in the formulation and how much of it is successfully encapsulated within the oil droplets.

  • Viscosity: This can affect the ease of administration and the in vivo performance of the nanoemulsion.

  • pH: The pH of the formulation can impact the stability of the API and the excipients.

3. How can I establish an in vitro-in vivo correlation (IVIVC) for my formulation?

Establishing an IVIVC is a valuable tool in drug development as it can serve as a surrogate for in vivo bioequivalence studies.[11] The process generally involves:

  • Developing a Discriminatory In Vitro Dissolution Method: The dissolution method should be sensitive to changes in formulation and manufacturing parameters that could affect in vivo performance.

  • Conducting In Vivo Bioavailability Studies: Obtain pharmacokinetic data (e.g., plasma concentration-time profiles) for at least two, and preferably three or more, formulations with different release rates.

  • Correlating In Vitro and In Vivo Data: Mathematically correlate the in vitro dissolution data with the in vivo absorption data. A point-to-point (Level A) correlation is the most rigorous and useful type of IVIVC.[11]

4. What are the key analytical techniques for characterizing my formulations?

A comprehensive analytical toolkit is essential for formulation development. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): For quantifying the API, assessing purity, and monitoring for degradation products.

  • Differential Scanning Calorimetry (DSC): To characterize the thermal properties of the API and excipients, and to study polymorphism and drug-excipient interactions.[4]

  • X-ray Powder Diffraction (XRPD): To determine the solid-state form (crystalline or amorphous) of the API and to detect polymorphism.[4]

  • Dynamic Light Scattering (DLS): For measuring the droplet size and PDI of nanoemulsions.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of particles or droplets.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid using a high-pressure homogenization technique.

Materials:

  • 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (API)

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the oil phase.

    • Add the API to the oil phase and stir until completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amounts of surfactant and co-surfactant and add them to the purified water.

    • Stir until a clear solution is obtained.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the droplet size, PDI, and zeta potential using a DLS instrument.

    • Determine the drug content using a validated HPLC method.

    • Visually inspect the nanoemulsion for any signs of instability (e.g., creaming, phase separation).

Protocol 2: In Vitro Dissolution Study of a Solid Dosage Form

Objective: To assess the in vitro dissolution profile of a solid dosage form of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Materials:

  • Solid dosage form (e.g., tablets or capsules)

  • Dissolution medium (e.g., phosphate buffer, pH 6.8, with 0.5% sodium lauryl sulfate)

  • Dissolution apparatus (USP Apparatus 2 - Paddle)

Procedure:

  • Preparation of the Dissolution Medium:

    • Prepare the dissolution medium and deaerate it by a suitable method.

    • Pre-warm the medium to 37 ± 0.5 °C.

  • Dissolution Test Setup:

    • Set up the dissolution apparatus according to the manufacturer's instructions.

    • Fill each vessel with the specified volume of the dissolution medium.

    • Set the paddle speed to the desired rpm (e.g., 75 rpm).

  • Dissolution Test:

    • Place one dosage form into each vessel.

    • Start the dissolution test.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the filtered samples for the concentration of the API using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of the drug dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to obtain the dissolution profile.

Visualizations

Bioavailability_Enhancement_Strategy Start Start: Poorly Soluble API (3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid) Physicochemical_Characterization Physicochemical Characterization (Solubility, pKa, LogP, Solid Form) Start->Physicochemical_Characterization BCS_Classification Biopharmaceutics Classification System (BCS) Class II or IV? Physicochemical_Characterization->BCS_Classification Particle_Size_Reduction Particle Size Reduction (Micronization, Nanonization) BCS_Classification->Particle_Size_Reduction Yes Salt_Formation Salt/Co-crystal Formation BCS_Classification->Salt_Formation Yes Amorphous_Solid_Dispersion Amorphous Solid Dispersion (ASD) BCS_Classification->Amorphous_Solid_Dispersion Yes Lipid_Based_Formulation Lipid-Based Formulation (SEDDS, Nanoemulsion) BCS_Classification->Lipid_Based_Formulation Yes Formulation_Development Formulation Development & Optimization Particle_Size_Reduction->Formulation_Development Salt_Formation->Formulation_Development Amorphous_Solid_Dispersion->Formulation_Development Lipid_Based_Formulation->Formulation_Development In_Vitro_Testing In Vitro Characterization (Dissolution, Stability) Formulation_Development->In_Vitro_Testing In_Vivo_Study In Vivo Bioavailability Study In_Vitro_Testing->In_Vivo_Study

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Nanoemulsion_Absorption_Mechanism cluster_0 Lumen of Small Intestine cluster_1 Enterocyte Nanoemulsion Nanoemulsion Droplet API (dissolved) Oil Core Surfactant Layer Bile_Salts Bile Salts Nanoemulsion->Bile_Salts Emulsification Lipase Lipase Nanoemulsion->Lipase Digestion Mixed_Micelles Mixed Micelles (with solubilized API) Bile_Salts->Mixed_Micelles Lipase->Mixed_Micelles Absorption Absorption Mixed_Micelles->Absorption

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Validation & Comparative

Comparative Efficacy Guide: 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid vs. 3-(4-Hydroxyphenyl)lactic Acid (HPLA)

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly turns to peptidomimetics and natural product derivatives to target complex protein-protein interactions, understanding the precise impact of functional group modifications is critical. This guide provides an in-depth, objective comparison between the base metabolite 3-(4-hydroxyphenyl)lactic acid (HPLA) and its highly specialized halogenated derivative, 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (3,5-dichloro-HPLA) .

By analyzing their physicochemical properties, target specificities, and experimental behaviors, this guide equips researchers with the mechanistic insights necessary to leverage these moieties in advanced drug design.

Molecular Context and Mechanistic Divergence

The Base Scaffold: 3-(4-Hydroxyphenyl)lactic Acid (HPLA)

HPLA is a naturally occurring 2-hydroxy carboxylic acid and a well-documented bacterial and human metabolite[1]. It is frequently produced in the gut microbiome (e.g., by L. murinus) and plays a role in modulating intestinal lipid absorption and fatty acid oxidation[2]. Structurally, it is highly polar, acts as a mild antioxidant, and serves as a biosynthetic intermediate for larger polyphenols like rosmarinic acid. However, as a standalone pharmacophore for enzyme inhibition, native HPLA lacks the steric bulk and hydrophobicity required for high-affinity target engagement.

The Halogenated Pharmacophore: 3,5-Dichloro-HPLA

The addition of two chlorine atoms at the meta (3 and 5) positions of the phenol ring fundamentally transforms the molecule. In nature, 3,5-dichloro-HPLA is found exclusively as the N-terminal building block of aeruginosins , a class of linear peptides synthesized by cyanobacteria (e.g., Microcystis aeruginosa)[3]. These cyanobacterial peptides are exceptionally potent inhibitors of serine proteases, including thrombin, trypsin, and plasmin[4].

The Causality of Halogenation: Why does dichlorination drastically improve efficacy in protease inhibition?

  • Steric Packing: The bulky chlorine atoms perfectly complement the hydrophobic S3/S4 subsites of serine proteases, displacing high-energy water molecules and driving binding through the hydrophobic effect[3].

  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the para-hydroxyl group, altering its hydrogen-bond donating profile and protecting the aromatic ring from rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Halogen Bonding: The equatorial "sigma holes" of the chlorine atoms can form highly directional, non-covalent halogen bonds with Lewis bases in the protein backbone, significantly reducing the dissociation rate ( koff​ ).

Mechanism cluster_1 Protease S3 Pocket HPLA HPLA Moiety (Base) H_Bond Standard H-Bonding (Rapid Dissociation) HPLA->H_Bond Cl_HPLA 3,5-Dichloro-HPLA (Halogenated) X_Bond Halogen Bonding & Steric Packing (Slow koff) Cl_HPLA->X_Bond Outcome1 Low Affinity Inhibition H_Bond->Outcome1 Outcome2 Potent Inhibition X_Bond->Outcome2

Fig 1. Mechanistic divergence of HPLA vs. 3,5-Dichloro-HPLA in protease S3 pocket engagement.

Quantitative Data Comparison

The following table synthesizes the physicochemical and biological parameters of both compounds when incorporated as N-terminal residues in peptidomimetic inhibitors.

Property / Metric3-(4-Hydroxyphenyl)lactic Acid (HPLA)3,5-Dichloro-HPLA
Primary Origin Endogenous metabolism, bacterial fermentation[1]Cyanobacterial secondary metabolites (Aeruginosins)[3]
Primary Biological Role Antioxidant, lipid absorption modulator[2]Serine protease inhibitor (N-terminal pharmacophore)[4]
Lipophilicity (Estimated LogP) ~0.3 (Highly hydrophilic)~1.8 - 2.2 (Moderately lipophilic)
Topological Polar Surface Area 77.8 Ų[1]~77.8 Ų (Electron density shifted)
Typical Protease IC50 (in peptide) > 50 μM (Weak/Non-specific)< 50 nM (High affinity, sub-nanomolar in optimized scaffolds)
Metabolic Stability Low (Susceptible to aromatic oxidation)High (Meta-positions sterically blocked by Cl)

Experimental Protocols: Self-Validating Systems

To empirically validate the superiority of the 3,5-dichloro-HPLA moiety over native HPLA in drug design, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol A: Chromogenic Serine Protease Inhibition Assay (In Vitro)

Purpose: To quantify the IC50 of peptidomimetics containing either HPLA or 3,5-dichloro-HPLA against human thrombin. Causality: Chromogenic assays directly link enzyme catalytic activity to a spectrophotometric readout. Measuring the initial velocity ( V0​ ) prevents artifacts caused by product inhibition or substrate depletion, ensuring the calculated IC50 reflects true thermodynamic binding.

  • Reagent Preparation: Synthesize or acquire equivalent peptide sequences differing only at the N-terminus (HPLA vs. 3,5-dichloro-HPLA). Prepare 10 mM stock solutions in 100% DMSO.

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 0.5 nM human thrombin in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) with serial dilutions of the inhibitors (ranging from 10 pM to 100 μM).

    • Scientific Rationale: Pre-incubating for 15 minutes at 37°C allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate introduces competitive kinetics.

  • Substrate Addition: Initiate the reaction by adding 100 μM of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Kinetic Measurement: Immediately monitor the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation Check: The assay must include a vehicle control (DMSO only) and a positive control (e.g., Argatroban). Calculate the Z'-factor; the assay is only valid if Z′≥0.5 . Fit the linear portion of the curve to determine V0​ , and use a 4-parameter logistic regression to calculate the IC50.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To decouple the affinity constant ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Relying solely on IC50 values masks the dynamic nature of target binding. SPR is employed here to explicitly prove that the bulky chlorine atoms of 3,5-dichloro-HPLA decrease the dissociation rate ( koff​ ) via enhanced hydrophobic packing and halogen bonding, rather than just increasing non-specific stickiness.

  • Sensor Chip Preparation: Immobilize human thrombin onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~2000 Response Units (RU).

  • Analyte Injection: Flow the HPLA and 3,5-dichloro-HPLA derivatives over the chip at a flow rate of 30 μL/min in running buffer (HBS-EP+). Inject a 5-point concentration series (e.g., 3.125 nM to 50 nM) for 120 seconds (association phase).

  • Dissociation Phase: Flow blank buffer over the chip for 300 seconds to monitor the dissociation of the complex.

  • Self-Validation Check: Include a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding. Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow cluster_0 Orthogonal Validation System Prep Compound Preparation (HPLA vs Dichloro-HPLA) Assay Chromogenic Protease Assay (IC50 Determination) Prep->Assay SPR Surface Plasmon Resonance (Binding Kinetics: kon / koff) Prep->SPR Analysis Data Synthesis (Structure-Activity Relationship) Assay->Analysis SPR->Analysis

Fig 2. Orthogonal experimental workflow for validating pharmacophore binding kinetics and efficacy.

Conclusion for Drug Developers

While 3-(4-hydroxyphenyl)lactic acid (HPLA) serves as a valuable biological metabolite and antioxidant, it is insufficient as a high-affinity anchor for protease inhibition. The evolutionary adaptation seen in cyanobacterial aeruginosins—specifically the halogenation to 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid —provides a masterclass in structure-activity relationship (SAR) optimization. By incorporating the dichloro-HPLA moiety into synthetic peptidomimetics, drug developers can exploit steric packing and halogen bonding to achieve sub-nanomolar potency and extended target residence times against critical serine proteases.

Sources

A Comparative Pharmacokinetic Analysis: The Impact of Chlorination on 3-(4-hydroxyphenyl)-2-hydroxypropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid and its non-chlorinated counterpart, 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid. As researchers and drug development professionals, understanding the profound impact of structural modifications, such as halogenation, on a molecule's absorption, distribution, metabolism, and excretion (ADME) is paramount to designing effective and safe therapeutic agents. This document synthesizes experimental data and established principles to illuminate the causal relationships between chemical structure and pharmacokinetic behavior.

Introduction: The Significance of Halogenation in Drug Design

The introduction of halogen atoms, particularly chlorine, is a widely employed strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.[1] Chlorination can significantly alter a molecule's physicochemical characteristics, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These modifications, in turn, have a direct and often predictable influence on the compound's pharmacokinetic profile.[4]

This guide focuses on two structurally related compounds:

  • 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid: A dichlorinated phenolic compound.

  • 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid: The non-chlorinated parent analog, a known microbial metabolite of dietary polyphenols.[5]

By comparing these two molecules, we can isolate and examine the specific effects of chlorine substitution on the overall disposition of the drug candidate within a biological system. The insights gained are crucial for predicting drug-like properties and guiding further optimization efforts.

The Role of Chlorine in Modulating Physicochemical Properties

The presence of two chlorine atoms on the phenolic ring of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is the primary driver of the differences in its pharmacokinetic profile compared to the non-chlorinated analog.

Key Physicochemical Alterations due to Chlorination:

  • Increased Lipophilicity: Chlorine atoms are more electronegative and larger than hydrogen atoms, which increases the overall lipophilicity (fat-solubility) of the molecule.[6] This is a critical factor influencing how the compound interacts with biological membranes.

  • Enhanced Metabolic Stability: The carbon-chlorine bond is strong and the chlorine atoms can sterically hinder or electronically deactivate adjacent sites on the aromatic ring that are susceptible to metabolic enzymes, such as cytochrome P450s.[2] This "metabolic shielding" can dramatically slow down the rate of biotransformation.

  • Altered Acidity (pKa): The electron-withdrawing nature of chlorine atoms increases the acidity of the phenolic hydroxyl group, which can influence ionization state at physiological pH and impact receptor binding and membrane transport.

Comparative Pharmacokinetic (ADME) Profiles

The following sections detail the expected differences in the Absorption, Distribution, Metabolism, and Excretion of our two compounds of interest, grounded in the principles of pharmacokinetics and the known effects of halogenation.

Absorption

The initial journey of a drug into the systemic circulation is largely governed by its ability to cross the gastrointestinal membrane.

  • Dichlorinated Analog: Due to its increased lipophilicity, this compound is predicted to have enhanced passive permeation through the lipid bilayers of intestinal cells.[7] This could lead to a higher rate and extent of absorption following oral administration.

  • Non-chlorinated Analog: As a more polar, hydrophilic molecule, its passive diffusion across the gut wall may be less efficient. However, its structural similarity to naturally occurring hydroxycinnamic acids suggests that it might be a substrate for active transport mechanisms that handle dietary phenols.[8]

Distribution

Once absorbed, a drug's distribution throughout the body is influenced by its affinity for plasma proteins and its ability to penetrate various tissues.

  • Dichlorinated Analog: The higher lipophilicity will likely lead to more extensive binding to plasma proteins like albumin and a greater volume of distribution, as it can more readily partition into adipose tissue and other lipid-rich environments.[6] However, this also raises concerns about the potential for bioaccumulation and slower clearance from the body.[2]

  • Non-chlorinated Analog: This compound is expected to have a smaller volume of distribution, with higher concentrations remaining in the more aqueous compartments of the body, such as the blood and extracellular fluid. Studies on similar phenolic acids show they are rapidly distributed to organs like the kidneys and liver.[9]

Metabolism

Metabolism is the process of enzymatic conversion of drugs into more water-soluble compounds to facilitate their excretion. This is where the most dramatic differences between the two analogs are anticipated.

  • Dichlorinated Analog: The chlorine atoms at positions 3 and 5 of the phenyl ring effectively block the primary sites for oxidative metabolism (aromatic hydroxylation) by cytochrome P450 enzymes.[2] This steric hindrance significantly increases the metabolic stability of the molecule, leading to a longer biological half-life. While metabolism is slowed, it is not entirely prevented. Potential, albeit slower, metabolic routes could include O-methylation of the phenolic hydroxyl group or conjugation (glucuronidation or sulfation) at the hydroxyl or carboxylic acid moieties.[10]

  • Non-chlorinated Analog: The unsubstituted phenyl ring is highly susceptible to phase I metabolism, particularly hydroxylation by CYP enzymes, to form catechol or hydroquinone derivatives.[11] Following this, the compound and its hydroxylated metabolites will undergo rapid phase II conjugation with glucuronic acid and sulfate, forming highly water-soluble metabolites that are easily excreted.[12] This extensive metabolism results in a much shorter half-life compared to its chlorinated counterpart.

Excretion

The final elimination of the drug and its metabolites from the body is primarily handled by the kidneys.

  • Dichlorinated Analog: Due to its high metabolic stability and lipophilicity, the parent compound will be cleared from the body much more slowly.[2] A larger fraction may be excreted unchanged in the feces via biliary elimination. The slow rate of metabolism and excretion contributes to a prolonged duration of action but also increases the risk of toxicity with repeated dosing.

  • Non-chlorinated Analog: The rapid and extensive conversion to polar glucuronide and sulfate conjugates facilitates efficient renal clearance.[9] Consequently, this analog is expected to be eliminated from the body much more quickly, with a significantly lower risk of accumulation.

Summary of Predicted Pharmacokinetic Parameters
Parameter3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid3-(4-hydroxyphenyl)-2-hydroxypropanoic acidRationale for Difference
Oral Bioavailability (F) HigherLower to ModerateIncreased lipophilicity of the chlorinated analog enhances passive absorption.[6]
Time to Cmax (Tmax) Shorter to SimilarSimilarDependent on absorption rate, which could be rapid for both via different mechanisms.
Maximum Concentration (Cmax) HigherLowerPotentially greater absorption and slower clearance for the chlorinated analog.
Area Under the Curve (AUC) Significantly HigherLowerReflects greater overall drug exposure due to higher absorption and lower clearance.
Volume of Distribution (Vd) HigherLowerIncreased lipophilicity leads to greater partitioning into tissues.[6]
Metabolic Clearance (CLm) Significantly LowerHigherChlorination blocks sites of oxidative metabolism, increasing stability.[2]
Elimination Half-life (t½) Significantly LongerShorterA direct consequence of reduced metabolic clearance.[13]

Experimental Protocols for Comparative Assessment

To empirically validate the predicted pharmacokinetic differences, a well-designed series of experiments is essential. The following protocols outline a robust approach for a head-to-head comparison.

Protocol 1: In Vivo Comparative Pharmacokinetic Study in Rodents

This protocol is designed to determine the key pharmacokinetic parameters following oral administration.

Objective: To compare the plasma concentration-time profiles and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both compounds in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, are used. Animals are fasted overnight before dosing.

  • Dosing Formulation: Both compounds are formulated as a suspension in 0.5% carboxymethylcellulose at a concentration of 10 mg/mL.

  • Drug Administration: Each compound is administered to a separate group of rats via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling: Approximately 200 µL of blood is collected from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: A protein precipitation method is used. To 50 µL of plasma, 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable isotope-labeled compound) is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • Chromatography: The supernatant is injected into a UPLC system equipped with a C18 column. A gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analytes.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for each analyte and the internal standard for accurate quantification.[14]

  • Pharmacokinetic Analysis: Plasma concentration-time data for each animal are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated.

Trustworthiness & Self-Validation: The use of a validated LC-MS/MS method with an internal standard ensures analytical accuracy and precision. The inclusion of multiple time points allows for a robust characterization of the pharmacokinetic profile. A control group receiving only the vehicle should be included to ensure no interference.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Acclimatize & Fast Sprague-Dawley Rats dosing Oral Gavage Dosing (50 mg/kg) animal_prep->dosing formulation Prepare Dosing Suspensions (10 mg/mL in 0.5% CMC) formulation->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling plasma Centrifuge for Plasma Store at -80°C sampling->plasma extraction Protein Precipitation with Internal Standard plasma->extraction lcms LC-MS/MS Quantification (MRM Mode) extraction->lcms pk_calc Non-Compartmental Pharmacokinetic Analysis lcms->pk_calc

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Reproducibility of In Vitro Cell Viability Assays Using 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

When evaluating the cytotoxicity or therapeutic index of novel secondary metabolites, the physicochemical properties of the compound can severely compromise assay reproducibility. 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid , a halogenated phenolic compound originally isolated from the fungus Postia balsamea, presents a unique challenge to standard in vitro screening pipelines.

Because of its specific structural motifs—a redox-active phenol ring flanked by electron-withdrawing chlorine atoms—this compound systematically confounds traditional metabolic viability assays. This guide provides an objective comparison of cell viability methodologies, explaining the mechanistic causality behind assay failures, and establishes a self-validating, highly reproducible experimental framework for testing halogenated phenols.

The Mechanistic Challenge: Why Standard Assays Fail

To achieve high reproducibility, researchers must understand the causality behind experimental artifacts. The 3,5-dichloro-4-hydroxyphenyl moiety introduces two distinct mechanisms of assay interference:

A. Redox Interference (The False Negative)

Phenolic compounds are notorious for their ability to directly donate electrons to tetrazolium salts (e.g., MTT, MTS, WST-1), reducing them to colored formazan even in the complete absence of living cells . If an MTT assay is used to evaluate 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, the compound's intrinsic redox activity will artificially inflate the absorbance readout. This masks true cytotoxicity, leading to a "false negative" where dead cells appear metabolically active.

B. Protonophoric Uncoupling (The False Positive)

The two electron-withdrawing chlorine atoms at the ortho positions of the phenol ring significantly lower the pKa of the hydroxyl group (into the "uncoupler window" of pKa 4–8). At physiological pH, this allows the molecule to act as a lipophilic protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force . This uncoupling of oxidative phosphorylation causes a rapid, catastrophic depletion of intracellular ATP. Consequently, ATP-dependent luminescent assays (like CellTiter-Glo) will falsely report immediate, severe cell death, even if the cellular biomass and membrane integrity remain completely intact.

G cluster_0 Metabolic Assays (High Interference) cluster_1 Biomass Assays (High Reproducibility) Compound 3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic acid Redox Direct Phenol Oxidation Compound->Redox Uncouple Protonophoric Uncoupling (Mitochondria) Compound->Uncouple Fixation TCA Fixation (Halts Metabolism) Compound->Fixation MTT MTT/WST Reduction (Cell-Free) Redox->MTT FalseNeg False Negative (Overestimates Viability) MTT->FalseNeg ATP Rapid ATP Depletion Uncouple->ATP FalsePos False Positive (Underestimates Viability) ATP->FalsePos SRB SRB Protein Binding Fixation->SRB TrueRead Accurate Cytotoxicity Readout SRB->TrueRead

Fig 1. Mechanistic pathways of assay interference vs. true biomass readout.

Comparative Analysis of Viability Assays

To bypass the metabolic artifacts induced by 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, researchers must pivot from metabolic surrogate assays to direct physical or structural readouts.

The following table summarizes the quantitative performance and expected artifactual IC50 shifts when testing halogenated phenols across different assay platforms.

Assay TypeBiological TargetInterference MechanismExpected IC50 Shift (Artifact vs. True)Reproducibility ScoreRecommendation
MTT / WST-1 Dehydrogenase Activity (Redox)High: Auto-reduction of dye by phenol group.> 100 µM (False Negative)2/10Not recommended without rigorous cell-free controls.
CellTiter-Glo Intracellular ATPHigh: Mitochondrial uncoupling depletes ATP.< 5 µM (False Positive)3/10Avoid; severely confounds early-timepoint cytotoxicity.
SRB Assay Total Protein BiomassLow: Direct stoichiometric dye binding.~ 45 µM (True Cytotoxicity)9/10Gold Standard for halogenated phenols.
Calcein-AM Esterase & Membrane IntegrityLow: Intracellular fluorescence retention.~ 45 µM (True Cytotoxicity)8/10Excellent for live-cell orthogonal validation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. Below are the detailed, step-by-step methodologies designed specifically to handle the physicochemical quirks of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Protocol 1: The SRB Biomass Assay (The Gold Standard)

Causality Rationale: By utilizing Trichloroacetic acid (TCA) for immediate cell fixation, we instantly halt all dynamic metabolic processes. This entirely bypasses any transient ATP depletion or redox artifacts caused by the compound. Sulforhodamine B (SRB) then binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, physical measurement of cellular biomass.

  • Cell Seeding & Treatment: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and incubate overnight. Treat with a serial dilution of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid for the desired time point (e.g., 48 h).

  • Immediate Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) directly to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Note: Cold fixation prevents protein degradation.

  • Washing: Discard the supernatant and wash the plates 5 times with slow-running tap water to remove TCA and media components. Air-dry the plates completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly remove the unbound dye by washing the plates 4 times with 1% (v/v) acetic acid. Critical step: Ensure all unbound dye is removed to lower background noise. Air-dry completely.

  • Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Read absorbance at 510 nm using a microplate reader.

Protocol 2: Cell-Free Interference Control (Validation Loop for Tetrazolium Assays)

Causality Rationale: If an MTT or WST-1 assay must be used, you must definitively prove whether the compound is artificially reducing the dye. This parallel cell-free cohort acts as a background subtraction matrix.

  • Preparation: Prepare a 96-well plate containing only culture media (no cells).

  • Compound Addition: Add the exact serial dilutions of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid used in your biological assay to the cell-free wells.

  • Dye Incubation: Add the MTT or WST-1 reagent according to standard protocols (e.g., 0.5 mg/mL final concentration for MTT) and incubate for 2–4 hours at 37°C.

  • Quantification: Solubilize the formazan crystals (if using MTT) with DMSO. Read the absorbance at 570 nm.

  • Data Normalization: Subtract the absorbance values of this cell-free plate from your cell-based plate at each corresponding concentration. If the cell-free absorbance increases dose-dependently, the compound is highly redox-active, and the assay is invalid without this subtraction.

Workflow Start Compound Preparation Split1 Cell-Based Testing Start->Split1 Split2 Cell-Free Control Start->Split2 SRB SRB Assay (Biomass) Split1->SRB MTT MTT Assay (Metabolic) Split1->MTT Media Media + Compound + MTT Dye Split2->Media Validate Data Validation & Normalization SRB->Validate MTT->Validate Readout Absorbance Readout (Check for Auto-reduction) Media->Readout Readout->Validate Subtract Background

Fig 2. Self-validating experimental workflow incorporating cell-free controls.

References

  • N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. IUCrData. [Link]

  • A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal.[Link]

A Comprehensive Guide to Deconvoluting On-Target and Off-Target Effects of Novel Small Molecules: A Case Study with 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a preliminary hit to a validated lead is fraught with challenges. A critical, and often underestimated, hurdle is the comprehensive characterization of its selectivity. A molecule's interaction with unintended proteins, known as off-target effects, can lead to toxicity, diminished efficacy, and misleading experimental results[1]. This guide provides a strategic and practical framework for elucidating the cross-reactivity and off-target profile of a novel chemical entity. We will use the hypothetical case of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, a compound with limited publicly available biological data, to illustrate a robust, multi-pronged experimental approach.

The core principle of this guide is to move beyond a single-assay mindset and embrace a holistic, self-validating system of interlocking experimental evidence. By integrating biochemical, biophysical, and proteomic techniques, we can build a high-confidence selectivity profile that informs go/no-go decisions and paves the way for rational lead optimization.

The Crucial First Step: Hypothesis Generation and Initial Target Identification

Before embarking on extensive off-target screening, it is essential to establish a plausible on-target hypothesis. For a novel compound like 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, this can be achieved through a combination of in silico and in vitro methods:

  • Computational Approaches: Structural similarity searches against known pharmacophores can provide initial clues. Docking studies against panels of common drug targets (e.g., kinases, GPCRs, nuclear receptors) can also help prioritize experimental validation.

  • Phenotypic Screening: High-content imaging or other cell-based phenotypic assays can reveal the compound's functional effects, which can then be linked to specific signaling pathways.

  • Targeted In Vitro Screening: Based on computational or phenotypic data, initial screening against a small, focused panel of recombinant proteins (e.g., a panel of representative kinases) can provide the first direct evidence of a potential target.

For the purpose of this guide, let us hypothesize that initial screening of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid suggests inhibitory activity against a specific protein kinase, which we will refer to as "Kinase X."

Broad-Spectrum Selectivity Profiling: A Multi-Assay Approach

With a primary target hypothesis in hand, the next step is to assess the compound's selectivity across a broad range of potential targets. Relying on a single methodology can be misleading; therefore, we advocate for a combination of in vitro and cell-based assays.

Given the prevalence of kinases as drug targets and the conserved nature of the ATP-binding site, comprehensive kinase profiling is a cornerstone of selectivity assessment[2][3][4].

Experimental Data Summary: Hypothetical Kinase Profiling of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Kinase% Inhibition at 1 µMIC50 (nM)
Kinase X (On-Target) 95% 50
Kinase Y (Off-Target)85%250
Kinase Z (Off-Target)60%>1000
300+ Other Kinases<10%>10,000

Causality Behind Experimental Choices:

  • Why a large panel? A broad panel (ideally >300 kinases) is crucial for identifying unexpected off-target interactions that would be missed with a smaller, more focused panel[3].

  • Why measure IC50? While single-point inhibition data is useful for initial screening, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency against both on- and off-targets, allowing for a more nuanced assessment of selectivity[4].

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescent ADP Detection)

This protocol is adapted from luminescence-based ADP detection platforms, which offer a universal method for measuring kinase activity[5].

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the specific kinase of interest and its corresponding substrate in kinase reaction buffer.

    • Prepare serial dilutions of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid in the same reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the compound dilution to each well.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values.

While in vitro assays are essential, they do not confirm that a compound can enter a cell and bind to its target in a complex cellular environment. CETSA is a powerful biophysical technique that directly assesses target engagement in intact cells or cell lysates[6][7][8][9][10]. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein[8].

Data Presentation: Hypothetical CETSA Results

TargetTreatmentTagg Shift (°C)
Kinase X10 µM 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid+4.2
Kinase Y10 µM 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid+1.5
GAPDH10 µM 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acidNo shift

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Cell Treatment: Treat cells with compound or DMSO vehicle B 2. Heat Shock: Aliquot cells and heat at a range of temperatures A->B C 3. Cell Lysis: Lyse cells to release proteins B->C D 4. Separation: Centrifuge to separate soluble and aggregated proteins C->D E 5. Quantification: Analyze soluble fraction by Western Blot or Mass Spec D->E

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat with 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature[10].

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of Kinase X, Kinase Y, and a loading control (e.g., GAPDH) by Western blotting[6][7].

  • Data Interpretation: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement[9].

To identify off-targets in an unbiased manner, chemical proteomics is the method of choice. This technique uses mass spectrometry to identify proteins that interact with the compound of interest on a proteome-wide scale[11][12][13].

Experimental Workflow: Affinity-based Chemical Proteomics

Chemical_Proteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Protein Binding cluster_elution Elution & Digestion cluster_ms Mass Spectrometry A 1. Immobilization: Synthesize an affinity matrix by immobilizing the compound on beads B 2. Incubation: Incubate the affinity matrix with cell lysate A->B C 3. Wash & Elute: Wash away non-specific binders and elute specific interactors B->C D 4. Digestion & LC-MS/MS: Digest eluted proteins and analyze by mass spectrometry C->D E 5. Data Analysis: Identify and quantify proteins to reveal specific binders D->E

Caption: Chemical proteomics workflow for off-target identification.

Experimental Protocol: Chemical Proteomics with SILAC

This protocol combines affinity enrichment with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative analysis[11].

  • Probe Synthesis: Synthesize a derivative of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid with a linker suitable for conjugation to affinity beads.

  • SILAC Labeling: Culture two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).

  • Lysate Preparation: Prepare lysates from both cell populations.

  • Affinity Pulldown:

    • Incubate the "heavy" lysate with the compound-conjugated beads.

    • As a control, incubate the "light" lysate with control beads (without the compound).

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound proteins.

  • Sample Preparation for Mass Spectrometry: Combine the eluates from the "heavy" and "light" samples. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the "heavy" to "light" ratios for each protein. Proteins with a high heavy/light ratio are considered specific interactors with 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

Comparative Analysis with Alternative Compounds

Once a comprehensive selectivity profile is established, it is crucial to benchmark the compound against existing alternatives. If, for example, our hypothetical compound is a novel inhibitor of Kinase X, we would compare its on- and off-target profile to other known Kinase X inhibitors.

Comparative Data Table: Hypothetical Selectivity of Kinase X Inhibitors

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity Ratio (Kinase Y/Kinase X)
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid 50 250 5
Alternative Compound A25502
Alternative Compound B100>10,000>100

This comparative analysis provides essential context for evaluating the novelty and potential advantages of the new compound. A higher selectivity ratio indicates a wider therapeutic window and a lower likelihood of off-target driven side effects.

Conclusion

Characterizing the cross-reactivity and off-target effects of a novel small molecule is not a single experiment but a systematic investigation. By integrating broad-spectrum in vitro profiling, cell-based target engagement assays, and unbiased proteomic approaches, researchers can build a robust and reliable selectivity profile. This multi-faceted strategy, as illustrated with our case study of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, is indispensable for mitigating risks in drug development, ensuring data integrity in basic research, and ultimately, accelerating the translation of promising molecules into valuable scientific tools and therapeutics.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

  • Syed, P., et al. (2012). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 801, 239-251. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • ResearchGate. (n.d.). Profiling of Small Molecules by Chemical Proteomics | Request PDF. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 694-706. [Link]

  • Fabian, M. A., et al. (2005). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 23(3), 329-336. [Link]

  • Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • PubChem. (n.d.). Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

Sources

Comparative Guide: Synthetic Routes for High-Purity 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Context & Molecular Significance

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid (also referred to as 3,5-dichloro-4-hydroxyphenyllactic acid) is a highly functionalized halogenated aromatic compound. Originally isolated as a secondary metabolite from the fermentation broth of the fungus Postia balsamea[1], this phenolic compound and its derivatives are of significant interest in drug development and agricultural chemistry due to their potential phytotoxic, anti-proliferative, and broad-spectrum antimicrobial properties[1],[2].

Synthesizing this compound with high enantiomeric purity (either the L- or D-enantiomer) poses a unique challenge. The electron-withdrawing nature of the dichloro-substituted phenolic ring can destabilize reactive intermediates, making traditional racemic resolutions inefficient. As a Senior Application Scientist, I have evaluated the leading synthetic methodologies for this molecule. This guide objectively compares a stereoretentive chemical route against a modern biocatalytic approach, providing self-validating protocols for both.

Objective Comparison of Synthetic Strategies

To determine the optimal route for scale-up and high-purity synthesis, we must evaluate the performance metrics of the available methodologies. The traditional Erlenmeyer-Plöchl azlactone synthesis provides a racemic baseline but suffers from poor atom economy. The two superior alternatives are Route A (Chemical Diazotization) and Route B (Biocatalytic Asymmetric Reduction) .

Quantitative Performance Data
Performance MetricRoute A: Chemical DiazotizationRoute B: Biocatalytic ReductionRoute C: Azlactone Synthesis (Baseline)
Target Enantiomer L-isomer (from L-tyrosine deriv.)L- or D-isomer (Enzyme dependent)Racemic mixture
Overall Yield 65 – 75%> 90%40 – 50% (post-resolution)
Enantiomeric Excess (ee%) > 95%> 99.9%N/A
E-factor (Waste/Product) High (~15-20)Low (< 5)Very High (> 35)
Scalability Moderate (Exothermic, NOx​ gas)High (Mild conditions, fed-batch)Low (Inefficient resolution)
Primary Cost Driver Chiral starting materialEnzyme preparation & CofactorsResolution agents

Route A: Stereoretentive Chemical Diazotization

This classic chemical route leverages 3,5-dichloro-L-tyrosine as the chiral pool starting material. The transformation to the α -hydroxy acid occurs via diazotization with net retention of configuration .

Causality & Mechanism

When the α -amino group is diazotized, the resulting diazonium salt is highly unstable. Instead of undergoing a simple SN​2 displacement by water (which would invert the stereocenter) or elimination (yielding a cinnamic acid derivative), the adjacent carboxylate group acts as an internal nucleophile. It attacks the α -carbon, displacing N2​ gas and forming a highly strained α -lactone intermediate (First Inversion). Water subsequently hydrolyzes this α -lactone from the less hindered face (Second Inversion), resulting in a net retention of the original L-configuration.

RouteA_Mechanism Tyr 3,5-Dichloro-L-tyrosine Diazo Diazonium Cation (-N2+) Tyr->Diazo NaNO2, H2SO4 0-5 °C Lactone alpha-Lactone Intermediate (Inversion 1) Diazo->Lactone -N2 Neighboring Group Attack Product L-3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic Acid (Inversion 2 = Net Retention) Lactone->Product H2O Hydrolysis Ring Opening

Mechanistic workflow of stereoretentive diazotization via an alpha-lactone intermediate.
Self-Validating Protocol
  • Preparation: Suspend 3,5-Dichloro-L-tyrosine (10 mmol) in 0.5 M H2​SO4​ (50 mL) in a round-bottom flask. Cool the mixture strictly to 0 °C using an ice-salt bath.

    • Causality: The acidic environment is required to generate nitrous acid in situ. The 0 °C temperature is critical; higher temperatures lead to premature nitrogen evolution without carboxylate participation, causing racemization.

  • Diazotization: Prepare a solution of NaNO2​ (15 mmol) in H2​O (10 mL). Add this dropwise to the suspension over 30 minutes via an addition funnel.

    • Causality: Slow addition prevents localized exothermic spikes and minimizes the off-gassing of toxic NOx​ fumes, ensuring the diazonium intermediate forms cleanly.

  • Rearrangement: Stir the mixture at 0 °C for 2 hours. Validation Checkpoint: The evolution of N2​ gas bubbles should be steady but controlled. Allow the reaction to warm to room temperature and stir for an additional 12 hours to ensure complete hydrolysis of the α -lactone.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, 210 nm) to confirm ee% > 95%.

Route B: Biocatalytic Asymmetric Reduction

The biocatalytic route utilizes Lactate Dehydrogenase (LDH) to asymmetrically reduce 3-(3,5-dichloro-4-hydroxyphenyl)pyruvic acid[4]. Because LDH requires the cofactor NADH (which is prohibitively expensive for stoichiometric use), a coupled-enzyme system utilizing Glucose Dehydrogenase (GDH) is employed for continuous in situ cofactor regeneration[3].

Causality & Mechanism

L-LDH selectively transfers a hydride from NADH to the re-face of the keto group, yielding exclusively the L-phenyllactic acid derivative[3]. Simultaneously, GDH oxidizes D-glucose to gluconolactone, reducing NAD+ back to NADH. Crucial Design Choice: Gluconolactone spontaneously hydrolyzes into gluconic acid in water. This secondary hydrolysis is thermodynamically irreversible, acting as a powerful driving force that pushes the entire coupled equilibrium toward 100% conversion of the pyruvic acid substrate.

RouteB_Biocatalysis cluster_Main Biocatalytic Reduction Workflow PPA 3-(3,5-Dichloro-4-hydroxyphenyl) pyruvic Acid LDH L-Lactate Dehydrogenase (L-LDH) PPA->LDH Substrate binding PLA L-3-(3,5-Dichloro-4-hydroxyphenyl) -2-hydroxypropanoic Acid LDH->PLA Asymmetric reduction NAD NAD+ LDH->NAD Oxidation of cofactor Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Substrate binding Gluconate Gluconic Acid GDH->Gluconate Oxidation NADH NADH GDH->NADH Reduction of cofactor NADH->LDH Electron donor NAD->GDH Cofactor recycling

Biocatalytic coupled-enzyme system for asymmetric reduction using LDH and GDH.
Self-Validating Protocol
  • Reactor Setup: In a 500 mL jacketed bioreactor, prepare 200 mL of 50 mM sodium acetate buffer. Adjust the pH to exactly 5.0.

  • Enzyme & Cofactor Loading: Add 10 U/mL of engineered L-LDH, 4.0 U/mL of GDH, and a catalytic amount of NAD+ (0.1 mM)[3].

    • Causality: The low concentration of NAD+ prevents substrate inhibition and drastically reduces process costs, relying entirely on the high turnover rate of GDH for regeneration.

  • Substrate Addition: Add 3-(3,5-dichloro-4-hydroxyphenyl)pyruvic acid (50 mmol) and D-Glucose (60 mmol).

    • Causality: Glucose is added in a 1.2x molar excess to ensure the thermodynamic driving force remains strong until the very end of the reaction.

  • Bioconversion & pH Stat: Incubate at 40 °C with gentle agitation (150 rpm) for 6-12 hours[3]. Validation Checkpoint: Connect the reactor to an auto-titrator filled with 1 M NaOH. As GDH produces gluconic acid, the pH will naturally drop. The auto-titrator must maintain the pH at 5.0, as LDH activity plummets outside this optimal window.

  • Downstream Processing: Terminate the reaction by heating the mixture to 80 °C for 10 minutes to denature the proteins. Centrifuge at 10,000 x g to remove the precipitated enzymes. Acidify the clear supernatant to pH 2.0 with HCl and extract with Ethyl Acetate to recover the highly pure L-enantiomer (>99.9% ee).

References

  • Kumarihamy M, Nanayakkara NPD, Ferreira D. "Chemical Constituents of Postia balsamea." Planta Medica, 2009. 1

  • Webert & Zannonı. "Reduction of Phenylpyruvic Acids to Phenyllactic Acids in Mammalian Tissues." ResearchGate, 2025. 4

  • Zheng et al. "Characterization of D-Lactate Dehydrogenase Producing D-3-Phenyllactic Acid from Pediococcus pentosaceus." Bioscience, Biotechnology, and Biochemistry, 2014. 2

  • Zhu et al. "Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase." Frontiers in Bioengineering and Biotechnology, 2020. 3

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid and its associated waste streams. As a specialized laboratory chemical, adherence to strict disposal protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles.

Hazard Assessment and Chemical Profile

  • Halogenated Aromatic Core: The presence of a dichlorinated phenyl ring classifies this compound as a halogenated organic compound . Halogenated wastes are treated as a distinct and critical category in hazardous waste management due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2]

  • Phenolic Group: The hydroxyl group attached to the aromatic ring makes it a phenol derivative . Phenolic compounds can be toxic and corrosive.[3][4] Waste streams containing phenols require specific handling and should never be disposed of down the drain.[4][5]

  • Carboxylic Acid and Hydroxyl Groups: These functional groups influence the compound's solubility and reactivity.

Given these features, the compound must be treated as a hazardous substance. Inferred hazards from structurally similar compounds suggest it may cause skin, eye, and respiratory irritation.[6][7][8]

PropertyInferred AssessmentRationale & Causality
Physical State Likely a solid powder at room temperature.Based on similar hydroxyphenyl propanoic acid structures.[8][9]
Hazard Categories Skin Irritant, Eye Irritant, Acute Toxicity (potential).[6]Halogenated phenols are often irritating to skin and mucous membranes.[7][10]
Waste Classification Hazardous Chemical Waste; Halogenated Organic Waste.The presence of chlorine atoms mandates segregation into the halogenated waste stream.[2][11]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Chlorinated aromatic compounds can be persistent and ecotoxic.[7]

Essential Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place. The causality behind each PPE requirement is to create a barrier against potential exposure routes.

  • Engineering Controls: All handling and waste packaging must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield. This is critical to prevent contact with the eyes, as similar compounds are known to cause serious eye irritation.[12][13][14]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[13][14]

  • Body Protection: A lab coat must be worn to protect the skin.[15] Ensure it is buttoned.

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[3]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions, reduces disposal costs, and ensures environmental safety.[5][16] Do not mix halogenated waste with non-halogenated waste streams.[2][17]

The following diagram outlines the decision-making process for segregating waste generated from this compound.

G Diagram 1: Waste Segregation Workflow start Waste Generation 3-(3,5-dichloro-4-hydroxyphenyl) -2-hydroxypropanoic acid waste_form Identify Waste Form start->waste_form solid_pure Solid: Pure Compound or Expired Reagent waste_form->solid_pure  Pure Solid solid_cont Solid: Contaminated (Gloves, Weigh Paper, Tips) waste_form->solid_cont Contaminated Solid liquid_sol Liquid: Solutions (Aqueous or Organic) waste_form->liquid_sol Liquid glassware Contaminated Glassware (Beakers, Flasks) waste_form->glassware Glassware collect_pure Package in original or compatible, sealed container. Label as 'Hazardous Waste' solid_pure->collect_pure collect_solid Collect in a dedicated, lined, puncture-proof container for Halogenated Solids. solid_cont->collect_solid collect_liquid Collect in a dedicated, leak-proof container for Halogenated Organic Liquids. liquid_sol->collect_liquid decon Decontaminate via Triple Rinse Protocol glassware->decon storage Store all containers in designated Satellite Accumulation Area (SAA). Ensure secondary containment. collect_pure->storage collect_solid->storage collect_liquid->storage rinsate Collect all rinsate as Halogenated Liquid Waste decon->rinsate rinsate->collect_liquid

Caption: Waste Segregation Workflow for the specified compound.

Step-by-Step Disposal Procedures

4.1. Disposal of Pure/Unused Solid Compound

  • Do not discard as regular trash.

  • If the compound is in its original container, ensure the cap is tightly sealed.

  • Clearly write "HAZARDOUS WASTE" on the existing label.

  • Place the container in a designated Satellite Accumulation Area (SAA) with secondary containment.

4.2. Disposal of Contaminated Solid Waste

This stream includes items like gloves, pipette tips, and absorbent paper contaminated with the compound.

  • Container Setup: Procure a puncture-proof container with a lid, such as a plastic pail.[4] Line it with a heavy-duty plastic bag.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[18] Fill in the generator's name, contact information, and the full chemical name: "Solid waste contaminated with 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid."

  • Collection: Place all contaminated solid items directly into the lined container.

  • Storage: Keep the container sealed when not in use.[2][18] Store it in the designated SAA.

4.3. Disposal of Contaminated Liquid Waste

This includes solutions containing the compound, as well as rinsate from cleaning glassware.

  • Container Selection: Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a secure screw-top cap.[18] The original chemical container is often the best choice if available.[16]

  • Labeling: Label the container as "Hazardous Waste: Halogenated Organic Liquid Waste." List all constituents, including the full name of the title compound and any solvents used.[2]

  • Collection: Pour waste liquids carefully into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[18]

  • Storage: Keep the container tightly closed and stored in secondary containment within the SAA to prevent spills.[18]

4.4. Decontamination of Laboratory Glassware

Empty containers and glassware must be properly decontaminated before being disposed of as regular trash or reused.

  • Triple Rinsing: An empty container that held this compound is considered "acute hazardous waste" and must be triple-rinsed.[16]

  • Procedure: a. Rinse the container with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound. Use a small amount of solvent, approximately 5-10% of the container's volume.[16] b. Swirl the solvent to ensure it contacts all interior surfaces. c. Crucially, decant the rinsate into your designated "Halogenated Organic Liquid Waste" container. [16] d. Repeat this process two more times.

  • Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original label.[16] The decontaminated glassware can now be disposed of with other lab glass or washed for reuse.

Final Disposal and Regulatory Compliance

  • Waste Minimization: The first priority should always be to minimize waste generation. Purchase only the necessary quantities of chemicals and modify experiments to use smaller scales where possible.[1][16]

  • Storage: All hazardous waste must be stored in a designated SAA, which should be clearly marked and away from drains or sources of ignition. Incompatible waste streams must be stored in separate secondary containment bins.

  • Professional Disposal: The final disposal of the collected hazardous waste must be handled by a licensed and authorized hazardous waste management company.[17][18] Your institution's Environmental Health and Safety (EHS) or Research Safety department will have established procedures for requesting a waste pickup.[4] Never pour this chemical or its solutions down the drain.[4][5]

By adhering to this comprehensive guide, laboratory personnel can manage and dispose of 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid responsibly, ensuring a safe working environment and protecting our ecosystem.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex.
  • Safety data sheet - BASF. (2025, July 1). BASF.
  • 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid — Chemical Substance Information. (n.d.). ECHA.
  • Safety Data Sheet. (n.d.). TUNAP GmbH & Co. KG.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety data sheet - BASF. (2022, November 1). BASF.
  • SAFETY DATA SHEET. (2026, January 2). Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Safety data sheet. (2017, November 22). British Pharmacopoeia.
  • SAFETY DATA SHEET. (2015, February 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2015, February 6). Thermo Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Wuppertal.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). University of Tennessee Health Science Center.
  • Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98%. (2005, October 3). Cole-Parmer.
  • 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3. (n.d.). Sigma-Aldrich.
  • Phloretic acid. (n.d.). Wikipedia.

Sources

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